Pasireotide L-aspartate salt
Description
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2-/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKXFJQWURETI-XZRPHVMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H73N11O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of Pasireotide for research applications
An In-depth Technical Guide on the Chemical Properties of Pasireotide for Research Applications
Introduction
Pasireotide (also known as SOM230) is a synthetic, multireceptor-targeted somatostatin analogue.[1][2] Structurally, it is a stable, long-acting cyclic hexapeptide designed to mimic the pharmacological properties of natural somatostatin.[3][4] Marketed as Pasireotide diaspartate (Signifor®) and Pasireotide pamoate (Signifor® LAR), it is primarily used in the treatment of Cushing's disease and acromegaly.[5] Its broad binding profile, particularly its high affinity for somatostatin receptor subtype 5 (SSTR5), distinguishes it from first-generation analogues like octreotide and makes it a valuable tool for researchers studying neuroendocrine signaling and disease. This document provides a comprehensive overview of the chemical properties, receptor binding characteristics, and relevant experimental protocols for Pasireotide in a research context.
Physicochemical Properties
Pasireotide is a six-membered homodetic cyclic peptide. It is available for research and clinical use in several forms, including the free base, a diaspartate salt, and a pamoate salt, each with distinct molecular weights and solubility profiles. The pamoate salt's low water solubility is leveraged for the long-acting release (LAR) intramuscular formulation.
Table 1: Physicochemical Data for Pasireotide and its Salts
| Property | Pasireotide (Free Base) | Pasireotide Diaspartate | Pasireotide Pamoate |
| Molecular Formula | C₅₈H₆₆N₁₀O₉ | C₆₆H₈₀N₁₂O₁₇ | C₈₁H₈₂N₁₀O₁₅ |
| Molecular Weight | 1047.2 g/mol | 1313.4 g/mol | 1435.6 g/mol |
| Appearance | Data not available | Clear, colorless solution | White to yellowish powder |
| Water Solubility | Soluble | Soluble | Practically insoluble |
| Other Solvents | DMSO: 100 mg/mL; H₂O: 45.45 mg/mL (pH adjusted to 1) | Data not available | Data not available |
| pKa (Strongest Acidic) | 9.08 | Data not available | Data not available |
| pKa (Strongest Basic) | 10.41 | Data not available | Data not available |
| logP | 3.03 | Data not available | Data not available |
| CAS Number | 396091-73-9 | 820232-50-6 | 396091-79-5 |
Receptor Binding and Mechanism of Action
Pasireotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Unlike first-generation analogues that primarily target SSTR2, Pasireotide is a multi-receptor ligand with high binding affinity for four of the five subtypes: SSTR1, SSTR2, SSTR3, and SSTR5. Its affinity for SSTR5 is notably higher than that of octreotide. This broad receptor profile allows it to potently suppress the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH), Growth Hormone (GH), and Insulin-like Growth Factor 1 (IGF-I).
Table 2: Pasireotide Binding Affinities (pKi) for Human Somatostatin Receptors
| Receptor Subtype | pKi Value |
| SSTR1 | 8.2 |
| SSTR2 | 9.0 |
| SSTR3 | 9.1 |
| SSTR4 | <7.0 |
| SSTR5 | 9.9 |
| Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. |
Upon binding to SSTRs (predominantly SSTR2 and SSTR5 on pituitary adenoma cells), Pasireotide activates inhibitory Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). The reduction in cAMP signaling is a primary mechanism for inhibiting hormone hypersecretion. Additionally, Pasireotide has been shown to modulate other signaling pathways, such as the MAPK pathway, which can contribute to its antiproliferative and pro-apoptotic effects in tumor cells.
Experimental Protocols for Research
Preparation of Stock and Working Solutions
Proper solubilization is critical for accurate and reproducible experimental results.
-
For In Vitro Assays (e.g., cell culture):
-
High-Concentration Stock (DMSO): Prepare a primary stock solution of Pasireotide (free base) in fresh, anhydrous DMSO at a concentration of 100 mg/mL. Store this stock at -80°C.
-
Aqueous Stock (Acidified Water): Alternatively, Pasireotide can be dissolved in water at up to 45.45 mg/mL by adjusting the pH to 1 with 1 M HCl. This may be preferable for experiments sensitive to DMSO.
-
Working Solutions: Thaw the stock solution and dilute it to the final desired concentration using the appropriate sterile cell culture medium or assay buffer. Perform serial dilutions as needed. It is recommended to prepare fresh working solutions for each experiment.
-
-
For In Vivo Studies:
-
Vehicle Selection: A common vehicle for subcutaneous or intramuscular administration of peptides in animal models is a suspension in an aqueous solution of carboxymethylcellulose sodium (CMC-Na).
-
Suspension Preparation: As an example protocol, add 5 mg of Pasireotide to 1 mL of a sterile 0.5% (w/v) CMC-Na solution in saline.
-
Homogenization: Mix the solution thoroughly by vortexing or sonicating until a uniform, homogeneous suspension is achieved. The final concentration in this example is 5 mg/mL. Adjust amounts as necessary for the desired dosage.
-
Storage and Stability
Maintaining the integrity of Pasireotide is essential for its activity.
-
Solid Form: Store lyophilized Pasireotide powder in a tightly sealed container, protected from light and moisture. For long-term storage (up to 3 years), -20°C is recommended.
-
Solution Form:
-
DMSO Stocks: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.
-
Aqueous Solutions: Peptide solutions in aqueous buffers are more prone to degradation. It is best to prepare them fresh. If short-term storage is necessary, store at 4°C for no more than 24 hours. For longer storage, flash-freeze aliquots and store at -80°C.
-
-
Commercial Formulations:
-
Signifor® (solution for injection): Store at 25°C (77°F), with excursions permitted between 15–30°C (59–86°F). Protect from light.
-
Signifor® LAR (powder for reconstitution): Store in a refrigerator between 2–8°C (36–46°F). Do not freeze.
-
Protocol for Receptor Binding Affinity Determination
This protocol describes a general competitive radioligand binding assay to determine the affinity (Ki) of Pasireotide for a specific somatostatin receptor subtype.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for the SSTR subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ³H-SRIF).
-
Unlabeled Pasireotide (competitor ligand).
-
Unlabeled somatostatin (SRIF-14) for non-specific binding determination.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
96-well plates and a cell harvester with glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Methodology:
-
Ligand Preparation: Prepare serial dilutions of unlabeled Pasireotide in assay buffer, covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration point:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Competitive Binding: Cell membranes, radioligand, and a specific concentration of unlabeled Pasireotide.
-
Non-Specific Binding (NSB): Cell membranes, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each Pasireotide concentration: Specific Binding = (Total Binding CPM) - (NSB CPM).
-
Plot the percentage of specific binding against the logarithm of the Pasireotide concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Pasireotide that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Quantification in Biological Matrices
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantitative analysis of Pasireotide in plasma.
-
Principle: This method provides high sensitivity and specificity for quantifying the peptide in a complex biological matrix.
-
Sample Preparation:
-
Internal Standard: Add an internal standard (e.g., a stable isotope-labeled version of Pasireotide, [M+6]SOM230) to a small volume of plasma (e.g., 50 µL).
-
Extraction: Acidify the sample and perform solid-phase extraction (SPE), for example, using a µElution SPE plate, to isolate the analyte from plasma proteins and other interfering substances.
-
Elution: Elute the analyte from the SPE plate using an appropriate organic solvent mixture.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the extracted sample onto a reverse-phase HPLC column to separate Pasireotide from other components.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both Pasireotide and its internal standard.
-
-
Validation: The method should be validated for specificity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, and stability according to regulatory guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pasireotide Injection | Saint Luke's Health System [saintlukeskc.org]
Pasireotide mechanism of action on somatostatin receptors
An In-Depth Technical Guide to the Mechanism of Action of Pasireotide on Somatostatin Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pasireotide is a second-generation, multi-receptor targeted somatostatin analog (SSA) with a unique pharmacological profile that distinguishes it from first-generation SSAs like octreotide and lanreotide. Its mechanism of action is centered on its high-affinity binding to multiple somatostatin receptor subtypes (SSTRs), leading to the modulation of key intracellular signaling pathways. This guide provides a comprehensive technical overview of pasireotide's interaction with SSTRs, the resultant downstream signaling events, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented for comparative analysis, and core concepts are visualized through detailed diagrams.
Introduction to Pasireotide and Somatostatin Receptors
Pasireotide (SOM230) is a synthetic cyclohexapeptide designed for enhanced metabolic stability and a broad SSTR binding profile.[1] Clinically, it is utilized in the treatment of Cushing's disease and acromegaly, particularly in patients who are not candidates for surgery or have had an inadequate response to other treatments.[2][3]
The biological effects of pasireotide are mediated through its interaction with the somatostatin receptor family. SSTRs are a class of G protein-coupled receptors (GPCRs) comprising five distinct subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[4] These receptors are expressed in various tissues, including the central nervous system, pituitary gland, pancreas, and numerous neuroendocrine tumors.[5] The physiological role of endogenous somatostatin is primarily inhibitory, regulating hormone secretion, cell proliferation, and neurotransmission. Pasireotide mimics these actions with greater potency and duration.
Pasireotide's Somatostatin Receptor Binding Profile
A defining characteristic of pasireotide is its ability to bind with high affinity to four of the five SSTR subtypes, a significant departure from first-generation SSAs which predominantly target SSTR2. Pasireotide exhibits the highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1. Its affinity for SSTR4 is negligible. This broad-spectrum activity, especially its potent SSTR5 binding, is fundamental to both its enhanced therapeutic efficacy in certain conditions and its distinct side-effect profile.
Quantitative Comparison of Binding Affinities
The binding affinities of pasireotide and first-generation SSAs for human SSTR subtypes are summarized below. Affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity.
| Receptor Subtype | Pasireotide (IC₅₀, nM) | Octreotide (IC₅₀, nM) | Lanreotide (IC₅₀, nM) |
| SSTR1 | 9.3 | >1000 | 316 |
| SSTR2 | 1.0 | 0.7 | 1.3 |
| SSTR3 | 1.5 | 7.1 | 10.4 |
| SSTR4 | >1000 | >1000 | >1000 |
| SSTR5 | 0.16 | 6.3 | 4.5 |
| Data compiled from various in vitro studies. Absolute values may vary between experiments, but relative affinities are consistent. |
Compared to octreotide, pasireotide has a reported 30-fold higher affinity for SSTR1, a 5-fold higher affinity for SSTR3, and a nearly 40-fold higher affinity for SSTR5, while having a slightly lower affinity for SSTR2.
Downstream Signaling Pathways
Upon binding of pasireotide, SSTRs undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway for all targeted SSTRs involves coupling to inhibitory G proteins (Gαi/o).
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway activated by pasireotide is the inhibition of adenylyl cyclase. This leads to a reduction in intracellular levels of the second messenger cyclic AMP (cAMP). The decrease in cAMP subsequently reduces the activity of protein kinase A (PKA), which in turn affects gene transcription and cellular secretory processes. This is the principal mechanism behind the inhibition of hormone secretion.
Modulation of Ion Channels and Other Pathways
Beyond cAMP inhibition, SSTR activation by pasireotide can trigger other signaling events:
-
Potassium (K⁺) Channel Activation: G protein βγ subunits can directly activate G protein-gated inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux, membrane hyperpolarization, and reduced cell excitability.
-
Calcium (Ca²⁺) Channel Inhibition: Activation of Gαi/o can inhibit voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx, which is a critical step for vesicle fusion and hormone exocytosis.
-
MAPK/ERK Pathway: Pasireotide's effect on the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), is complex. While some studies show inhibition, others suggest that the pattern of receptor phosphorylation induced by pasireotide differs from other SSAs, potentially leading to distinct downstream effects on cell proliferation and apoptosis.
-
Protein Tyrosine Phosphatase (PTP) Activation: SSTRs can activate PTPs like SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling proteins, contributing to anti-proliferative effects.
Functional Activity and Therapeutic Implications
The functional consequence of pasireotide's multi-receptor engagement is potent inhibition of hormonal hypersecretion and potential control of tumor growth.
Inhibition of GH and ACTH Secretion
In acromegaly, pituitary somatotroph adenomas co-express SSTR2 and SSTR5. Pasireotide's high affinity for both receptors leads to a robust suppression of Growth Hormone (GH) and, consequently, Insulin-like Growth Factor 1 (IGF-1) levels. In Cushing's disease, corticotroph adenomas predominantly express SSTR5. Pasireotide's potent activity at SSTR5 makes it particularly effective at inhibiting Adrenocorticotropic Hormone (ACTH) secretion, thereby reducing cortisol production.
Mechanism of Pasireotide-Induced Hyperglycemia
A common adverse event associated with pasireotide is hyperglycemia. This is a direct consequence of its receptor binding profile. Both SSTR2 and SSTR5 are expressed on pancreatic β-cells and intestinal L-cells. Pasireotide's potent agonism at these receptors inhibits the secretion of insulin and the incretin hormone glucagon-like peptide-1 (GLP-1), leading to impaired glucose tolerance.
Quantitative Comparison of Functional Potency
The functional potency of pasireotide is assessed by its ability to inhibit cAMP production in cells expressing specific SSTR subtypes.
| Receptor Subtype | Pasireotide (EC₅₀, nM) for cAMP Inhibition | Octreotide (EC₅₀, nM) for cAMP Inhibition |
| SSTR1 | 1.1 | >100 |
| SSTR2 | 0.4 | 0.1 |
| SSTR3 | 0.5 | 5.5 |
| SSTR4 | >100 | >100 |
| SSTR5 | 0.2 | 31.5 |
| Data represent functional responses from in vitro assays. EC₅₀ is the half-maximal effective concentration. |
These data demonstrate that pasireotide is significantly more potent than octreotide at eliciting a functional response via SSTR1, SSTR3, and SSTR5.
Key Experimental Protocols
The characterization of pasireotide's mechanism of action relies on a suite of standardized in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of pasireotide for each SSTR subtype by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Assay Setup: In a multi-well plate, prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) and varying concentrations of unlabeled pasireotide.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of pasireotide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures pasireotide's ability to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the SSTR subtype of interest are plated in multi-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Adenylyl cyclase is stimulated using an agent like forskolin. Simultaneously, cells are treated with varying concentrations of pasireotide.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C).
-
Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP level against the pasireotide concentration to determine the EC₅₀/IC₅₀ for the inhibition of cAMP production.
References
Pasireotide's Somatostatin Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of Pasireotide's mechanism of action: its binding affinity for somatostatin receptors (SSTRs). Pasireotide is a multi-receptor targeted somatostatin analog, distinguishing it from first-generation therapies. This guide provides a comprehensive overview of its binding profile, the experimental methods used to determine these affinities, and the subsequent signaling pathways activated.
Somatostatin Receptor Binding Affinity of Pasireotide
Pasireotide is characterized by its broad binding profile, with high affinity for four of the five somatostatin receptor subtypes. Unlike first-generation somatostatin analogs such as octreotide and lanreotide, which primarily target SSTR2, Pasireotide demonstrates a unique affinity for SSTR5. This broader profile is thought to contribute to its distinct clinical efficacy and side-effect profile.[1][2]
The binding affinity of Pasireotide and other somatostatin analogs is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Kᵢ in nM) of Somatostatin Analogs
| Receptor Subtype | Pasireotide | Octreotide | Lanreotide | Somatostatin-14 |
| SSTR1 | 9.3 | >1000 | >1000 | 2.5 |
| SSTR2 | 1.0 | 0.8 | 1.3 | 0.4 |
| SSTR3 | 1.5 | 19 | 12 | 1.0 |
| SSTR4 | >100 | >1000 | >1000 | 2.0 |
| SSTR5 | 0.16 | 13 | 6.2 | 0.6 |
Data compiled from multiple sources. Actual values may vary slightly between studies due to different experimental conditions.
Experimental Protocols for Determining Binding Affinity
The binding affinities of Pasireotide to somatostatin receptors are determined through various in vitro assays. The most common methods are radioligand binding assays and functional assays that measure downstream signaling, such as cAMP accumulation assays.
Radioligand Competitive Binding Assay
This assay directly measures the ability of an unlabeled compound (e.g., Pasireotide) to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are prepared from cultured cell lines (e.g., CHO-K1 or HEK293 cells) that have been stably transfected with the receptor gene.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Incubation: A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SST-28) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pasireotide.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of Pasireotide. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
cAMP Accumulation Assay
This functional assay measures the ability of Pasireotide to activate SSTRs, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.
Methodology:
-
Cell Culture: Cells stably expressing a specific SSTR subtype are cultured in appropriate media.
-
Stimulation: The cells are first stimulated with a substance that increases intracellular cAMP levels, such as forskolin.
-
Treatment: The stimulated cells are then treated with varying concentrations of Pasireotide.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of Pasireotide that causes a 50% reduction in cAMP levels (IC₅₀) is determined by non-linear regression analysis.
Somatostatin Receptor Signaling Pathways
The binding of Pasireotide to SSTRs initiates a cascade of intracellular signaling events. As SSTRs are coupled to inhibitory G-proteins (Gαi/o), their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[3] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates various cellular processes, including hormone secretion and cell proliferation.[3]
Furthermore, SSTR activation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulate the activity of ion channels, leading to a variety of cellular responses.
References
Pasireotide Signal Transduction in Pituitary Adenoma Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a multi-receptor targeted somatostatin analog approved for the treatment of Cushing's disease and acromegaly, conditions often caused by pituitary adenomas.[1][2] Its mechanism of action is centered on its ability to bind to multiple somatostatin receptor subtypes (SSTRs), initiating a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone hypersecretion and control of tumor growth.[3] This technical guide provides a comprehensive overview of the signal transduction pathways activated by pasireotide in pituitary adenoma cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Data Presentation: Quantitative Analysis of Pasireotide's Effects
The following tables summarize the key quantitative data regarding pasireotide's interaction with SSTRs and its downstream effects on pituitary adenoma cells.
| Receptor Subtype | Pasireotide Ki (nM) | Octreotide Ki (nM) |
| SSTR1 | 9.3 | 575 |
| SSTR2 | 1.0 | 0.4 |
| SSTR3 | 1.5 | 38 |
| SSTR5 | 0.16 | 9.0 |
Table 1: Comparative Binding Affinities (Ki) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes. Data derived from studies on recombinant cell lines expressing individual SSTR subtypes.[4]
| Pituitary Adenoma Type | Hormone Measured | Pasireotide Concentration | Percent Inhibition |
| GH-Secreting | Growth Hormone (GH) | 10 nM | 37.1% |
| ACTH-Secreting | Adrenocorticotropic Hormone (ACTH) | 10 nM | ~20% reduction in POMC expression |
Table 2: Inhibitory Effects of Pasireotide on Hormone Secretion from Primary Cultures of Human Pituitary Adenomas. [5]
| Cell Line | Pasireotide Concentration | Percent Inhibition of Cell Viability |
| AtT-20 (Corticotroph) | 10 nM | ~20% |
| Non-Functioning Pituitary Adenoma Primary Culture | Not specified | Statistically significant reduction |
Table 3: Effect of Pasireotide on the Viability of Pituitary Adenoma Cells.
| Cell Line | Pasireotide IC50 (pM) |
| AtT-20 (Corticotroph) | 55 |
Table 4: Potency of Pasireotide in Inhibiting cAMP Accumulation.
Core Signaling Pathways
Pasireotide exerts its effects primarily through its interaction with SSTRs, which are G-protein coupled receptors (GPCRs). The binding of pasireotide to these receptors, particularly SSTR2 and SSTR5 which are highly expressed in many pituitary adenomas, triggers a series of intracellular events.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Upon binding to SSTRs, pasireotide activates the inhibitory G-protein subunit, Gαi. This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels has several downstream consequences:
-
Reduced Protein Kinase A (PKA) Activity: cAMP is a key activator of PKA. Lower cAMP levels lead to decreased PKA activity.
-
Decreased Phosphorylation of CREB: PKA is responsible for phosphorylating the cAMP response element-binding protein (CREB). Reduced PKA activity results in lower levels of phosphorylated CREB (p-CREB), a transcription factor crucial for the expression of genes encoding pituitary hormones like GH and ACTH.
Modulation of Ion Channels and Intracellular Calcium
Pasireotide also influences ion channel activity, leading to a reduction in intracellular calcium concentration ([Ca2+]), which is a critical step in hormone exocytosis.
-
Activation of K+ Channels: Pasireotide can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.
-
Inhibition of Ca2+ Channels: The hyperpolarized state of the membrane and direct G-protein modulation lead to the inhibition of voltage-gated calcium channels, reducing the influx of extracellular Ca2+.
The net effect is a decrease in the cytosolic Ca2+ concentration, which directly inhibits the fusion of hormone-containing vesicles with the cell membrane, thereby reducing hormone secretion.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of pasireotide on pituitary adenoma cells.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of pasireotide for somatostatin receptor subtypes.
Methodology:
-
Membrane Preparation: Pituitary adenoma tissue or cells expressing specific SSTR subtypes are homogenized and centrifuged to isolate the cell membrane fraction. Protein concentration is determined using a BCA or Bradford assay.
-
Competitive Binding: A fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled pasireotide.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of pasireotide that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the effect of pasireotide on intracellular cAMP levels.
Methodology:
-
Cell Culture: Pituitary adenoma cells (e.g., AtT-20) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then treated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of varying concentrations of pasireotide.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The results are expressed as the percentage of cAMP accumulation relative to the forskolin-stimulated control. IC50 values for pasireotide's inhibition of cAMP accumulation are calculated.
Western Blot for Phosphorylated CREB (p-CREB)
Objective: To assess the effect of pasireotide on the phosphorylation of CREB.
Methodology:
-
Cell Treatment: Pituitary adenoma cells are treated with pasireotide for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated CREB (Ser133). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the p-CREB bands is quantified and normalized to the levels of total CREB or a loading control protein (e.g., β-actin) to determine the relative change in CREB phosphorylation.
Conclusion
Pasireotide's efficacy in the treatment of pituitary adenomas is a direct result of its unique binding profile to somatostatin receptors and the subsequent activation of potent inhibitory signaling pathways. By primarily targeting SSTR2 and SSTR5, pasireotide effectively reduces intracellular cAMP and calcium levels, leading to a significant decrease in hormone hypersecretion and an inhibition of tumor cell proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation of pasireotide and the development of novel therapeutics targeting these critical signal transduction networks in pituitary adenomas. A thorough understanding of these molecular mechanisms is paramount for optimizing patient treatment strategies and advancing the field of pituitary tumor therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
An In-depth Technical Guide to the Molecular Structure and Activity of Pasireotide Diaspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide diaspartate, a synthetic long-acting cyclic hexapeptide, is a somatostatin analog with a unique multi-receptor binding profile.[1] Marketed as Signifor, it is utilized in the treatment of Cushing's disease and acromegaly, particularly in patients for whom surgical intervention is not a viable option or has not yielded a cure.[2] Developed by Novartis, its mechanism of action is centered on its ability to mimic the natural hormone somatostatin, thereby inhibiting the secretion of key hormones involved in these pathologies. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and clinical activity of pasireotide diaspartate, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Molecular Structure
Pasireotide diaspartate is the salt form of the active moiety, pasireotide. It is a six-membered homodetic cyclic peptide.[3]
| Property | Value |
| Chemical Formula | C66H80N12O17[4][5] |
| Molecular Weight | 1313.43 g/mol |
| IUPAC Name | bis((2S)-2-aminobutanedioic acid);[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |
| CAS Number | 820232-50-6 |
| Structure | (Image of the 2D structure of pasireotide diaspartate would be included here in a full whitepaper) |
Mechanism of Action
Pasireotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. There are five subtypes of SSTRs (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, pasireotide has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5. This high affinity for SSTR5 is particularly significant in the context of Cushing's disease, as corticotroph adenomas often overexpress this receptor subtype.
Signaling Pathways
Upon binding to its target receptors, pasireotide initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has downstream effects on various cellular processes, including hormone secretion and cell proliferation.
Furthermore, pasireotide has been shown to influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell growth and survival. By modulating these pathways, pasireotide can induce cell cycle arrest and apoptosis in tumor cells.
Signaling Pathway of Pasireotide
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novartis Pasireotide drug meets Phase III study endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-proliferative Effects of Pasireotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-proliferative properties of Pasireotide, a multi-receptor targeted somatostatin analog. It delves into the molecular mechanisms, key signaling pathways, and experimental evidence demonstrating its potential as an anti-cancer agent.
Introduction
Pasireotide (SOM230) is a cyclohexapeptide somatostatin analog with a broad binding profile, exhibiting high affinity for somatostatin receptor subtypes (SSTR) 1, 2, 3, and 5.[1][2] This characteristic distinguishes it from first-generation somatostatin analogs like octreotide and lanreotide, which primarily target SSTR2.[3] The ability of Pasireotide to interact with multiple SSTRs underpins its potent and diverse anti-proliferative effects observed in a variety of cancer models. This document outlines the core mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research in this area.
Mechanism of Action
Pasireotide exerts its anti-proliferative effects through both direct and indirect mechanisms. The direct effects are mediated by the activation of SSTRs on cancer cells, leading to the modulation of intracellular signaling pathways that control cell growth, proliferation, and survival. Indirect effects include the inhibition of angiogenesis and the suppression of tumor-stimulating growth factors.[4]
2.1. Direct Anti-proliferative Effects
Upon binding to SSTRs, particularly the Gi/o protein-coupled receptors, Pasireotide initiates a cascade of intracellular events that culminate in cell cycle arrest and apoptosis.[5]
-
Inhibition of Pro--proliferative Signaling Pathways: Pasireotide has been shown to inhibit key signaling pathways that are often dysregulated in cancer, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Inhibition of the MAPK pathway by Pasireotide has been demonstrated to suppress cell cycle progression and induce apoptosis in various cancer cells, including pituitary adenomas and neuroendocrine tumors.
-
PI3K/AKT (Phosphatidylinositol 3-kinase/AKT) Pathway: Pasireotide can also attenuate the PI3K/AKT signaling cascade, a critical pathway for cell survival and proliferation.
-
-
Induction of Cell Cycle Arrest: The stimulation of SSTRs by Pasireotide can lead to cell cycle arrest, primarily at the G₀-G₁ phase, which is typically mediated through SSTR2 and SSTR5.
-
Induction of Apoptosis: Pasireotide can trigger programmed cell death, or apoptosis. This effect is often mediated through SSTR2 and SSTR3. In human lymphocytes, Pasireotide-induced apoptosis is primarily mediated through SSTR3.
2.2. Indirect Anti-proliferative Effects
-
Inhibition of Angiogenesis: Pasireotide can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. This is achieved in part by inhibiting the production of vascular endothelial growth factor (VEGF).
-
Suppression of Growth Factors: Pasireotide can indirectly inhibit tumor growth by suppressing the secretion of various growth factors and hormones, such as Insulin-like Growth Factor-1 (IGF-1). It has been shown to directly inhibit IGF-1 activity in the mammary gland, likely by stimulating the expression of IGF-binding protein 5.
Signaling Pathways
The binding of Pasireotide to its target SSTRs triggers a complex network of intracellular signaling events. The following diagram illustrates the primary pathways involved in its anti-proliferative effects.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. karger.com [karger.com]
- 5. bloomtechz.com [bloomtechz.com]
Methodological & Application
Pasireotide (L-aspartate salt) In Vitro Application Notes and Protocols
For Research Use Only.
Introduction
Pasireotide, a synthetic long-acting cyclic hexapeptide, is a multireceptor-targeted somatostatin analog.[1] Unlike first-generation somatostatin receptor ligands (SRLs) like octreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for a broader range of SSTRs, particularly SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] Its highest affinity is for SSTR5.[4][5] This broad binding profile allows pasireotide to modulate various cellular signaling pathways, leading to the inhibition of hormone secretion and cell proliferation in various pathological conditions, including Cushing's disease and acromegaly. In vitro studies are crucial for elucidating the specific mechanisms of action and evaluating the therapeutic potential of pasireotide in different cell types.
Mechanism of Action
Pasireotide exerts its effects by binding to and activating somatostatin receptors, which are G protein-coupled receptors. This activation triggers a cascade of downstream signaling events. A primary mechanism involves the activation of inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP signaling is a key factor in the inhibition of hormone secretion, such as adrenocorticotropic hormone (ACTH) from pituitary corticotrophs and growth hormone (GH) from somatotrophs.
Furthermore, pasireotide can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which can lead to the induction of cell cycle arrest and apoptosis, thereby inhibiting cell proliferation. Pasireotide has also been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), suggesting anti-angiogenic properties. The specific downstream effects are cell-type dependent, with the inhibitory effects on ACTH secretion in corticotropinoma cells being primarily mediated by SSTR5, while effects on somatotroph adenoma cells are predominantly driven by SSTR2.
Signaling Pathway Diagram```dot
Quantitative Data Summary
The following tables summarize the in vitro binding affinities of pasireotide and its effects on cell viability and hormone secretion in various cell types.
Table 1: Binding Affinity (pKi) of Pasireotide for Human Somatostatin Receptors (SSTRs)
| Receptor Subtype | Pasireotide pKi |
|---|---|
| sst1 | 8.2 |
| sst2 | 9.0 |
| sst3 | 9.1 |
| sst4 | <7.0 |
| sst5 | 9.9 |
(Data sourced from TargetMol)
Table 2: In Vitro Effects of Pasireotide on Pituitary Adenoma Cells
| Cell Type | Pasireotide Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| AtT-20/D16v-F2 (murine corticotroph) | 10 nM | 48 hours | ~20% reduction in cell viability | |
| AtT-20/D16v-F2 (murine corticotroph) | 10 nM | 48 hours | ~16% reduction in ACTH secretion | |
| AtT-20/D16v-F2 (murine corticotroph) | 10 nM | 48 hours | ~30% reduction in POMC expression | |
| Human Corticotroph Adenoma Cells | 1-100 nM | Not Specified | 10-70% reduction in cell proliferation | |
| Human GH-Secreting Adenoma Cultures | 10 nM | 72 hours | Average 37.1% reduction in GH secretion |
| Human Non-Functioning Pituitary Adenoma Cultures | Not Specified | Not Specified | Reduction in cell viability in "responder" group | |
Experimental Protocols
The following are representative protocols for in vitro cell culture experiments with Pasireotide (L-aspartate salt). These protocols are synthesized from published literature and should be optimized for specific cell lines and experimental conditions.
Experimental Workflow Diagram
Caption: General workflow for in vitro pasireotide experiments.
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of pasireotide on the viability of cultured cells.
Materials:
-
Pasireotide (L-aspartate salt)
-
Appropriate cell line (e.g., AtT-20 mouse pituitary tumor cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile DMSO (for stock solution)
-
Sterile PBS
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Preparation of Pasireotide Stock Solution:
-
Dissolve Pasireotide (L-aspartate salt) in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Sonicate if necessary to ensure complete dissolution.
-
Further dilute the stock solution in complete culture medium to prepare working concentrations. It is recommended to perform serial dilutions.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of pasireotide (e.g., 10⁻¹⁰ M to 10⁻⁸ M).
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration).
-
Treat cells in triplicate for each condition.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the dose-response curve to determine the IC₅₀ value if applicable.
-
Protocol 2: Hormone Secretion Assay (e.g., ACTH ELISA)
Objective: To quantify the effect of pasireotide on hormone secretion from cultured cells.
Materials:
-
Pasireotide (L-aspartate salt)
-
Appropriate cell line (e.g., AtT-20 cells or primary pituitary adenoma cells)
-
Complete culture medium
-
Serum-free culture medium
-
Sterile DMSO
-
24- or 48-well plates
-
Hormone-specific ELISA kit (e.g., ACTH ELISA kit)
-
Microplate reader
Procedure:
-
Preparation of Pasireotide Stock Solution:
-
Prepare as described in Protocol 1.
-
-
Cell Seeding:
-
Seed cells in a 24- or 48-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well) in complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce basal hormone levels, replace the complete medium with serum-free medium and incubate for an additional 24 hours.
-
-
Treatment:
-
Prepare working solutions of pasireotide in serum-free medium.
-
Remove the medium and add the pasireotide-containing medium to the respective wells (in triplicate). A common concentration used in studies is 10 nM.
-
Include a vehicle control group.
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
At the end of the incubation, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 600 x g for 5 minutes to pellet any detached cells or debris.
-
Store the cleared supernatant at -20°C or -80°C until the ELISA is performed.
-
-
Hormone Quantification:
-
Quantify the concentration of the hormone of interest (e.g., ACTH) in the collected supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of hormone secreted per well.
-
Normalize the hormone levels to the cell number or total protein content if significant effects on cell viability are expected.
-
Express the results as a percentage of the hormone secreted by the vehicle control cells.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pasireotide in Animal Models of Cushing's Disease
Introduction
Cushing's disease (CD) is a debilitating endocrine disorder resulting from a pituitary adenoma that secretes excess adrenocorticotropic hormone (ACTH), leading to chronic hypercortisolism. Pasireotide (SOM230) is a multi-receptor targeted somatostatin analogue developed for the treatment of CD. Unlike other somatostatin analogues, pasireotide exhibits a high binding affinity for four of the five somatostatin receptor subtypes (SSTR1, 2, 3, and 5), with a particularly high affinity for SSTR5.[1][2][3] Since corticotroph adenomas that cause Cushing's disease predominantly express SSTR5, pasireotide is a targeted therapy that can directly inhibit ACTH secretion from the tumor.[3][4] Preclinical studies in animal models are crucial for evaluating the efficacy, safety, and underlying mechanisms of pasireotide. These notes provide detailed protocols and data summaries from key studies involving animal models of Cushing's disease.
Mechanism of Action: Signaling Pathway
Pasireotide exerts its therapeutic effect by mimicking the natural inhibitory action of somatostatin on the pituitary gland. In Cushing's disease, the pituitary corticotroph adenoma overproduces ACTH. Pasireotide binds to SSTRs, primarily SSTR5, on the surface of these adenoma cells. This binding activates intracellular signaling cascades that inhibit ACTH synthesis and release, thereby reducing the stimulation of the adrenal glands and lowering cortisol production.
Experimental Protocols
Protocol 1: Evaluating Pasireotide in a Spontaneous Canine Cushing's Disease Model
Spontaneously occurring Cushing's disease in canines provides a highly valuable and translationally relevant model for the human condition. This protocol is based on studies evaluating pasireotide (SOM230) in dogs with naturally acquired pituitary-dependent hyperadrenocorticism.
1. Animal Selection and Acclimation:
-
Species: Domestic dog (Canis lupus familiaris).
-
Inclusion Criteria: Confirmed diagnosis of pituitary-dependent Cushing's disease based on clinical signs, low-dose dexamethasone suppression test (LDDST), and endogenous ACTH concentrations. Presence of a pituitary adenoma confirmed by magnetic resonance imaging (MRI).
-
Acclimation: Animals should be acclimated to the research facility for at least one week prior to the start of the study.
2. Study Design and Treatment Administration:
-
Design: A longitudinal study with two treatment arms.
-
Group 1 (Continuous): Pasireotide administered continuously for 6 months.
-
Group 2 (Cyclical): Pasireotide administered for 2 months, followed by a 2-month washout period, repeated for three cycles.
-
-
Drug Formulation: Pasireotide (SOM230) solution for injection.
-
Dosage and Administration: Administer pasireotide via subcutaneous injection. The specific dose should be determined based on body weight and scaled from effective doses in other preclinical models or human clinical trials. Note: The referenced study did not specify the exact dosage.
3. Efficacy Assessment and Monitoring:
-
Hormonal Analysis:
-
Plasma ACTH: Collect blood samples at baseline and at regular intervals (e.g., monthly) to measure plasma ACTH concentrations.
-
Urinary Cortisol:Creatinine Ratio (UCCR): Collect urine samples at baseline and throughout the study to assess cortisol excretion.
-
-
Tumor Size Evaluation:
-
Perform MRI scans of the pituitary gland at baseline and at the end of the treatment period (e.g., 6 months) to measure changes in adenoma volume.
-
-
Clinical Sign Monitoring:
-
Systematically record and score clinical signs associated with Cushing's disease (e.g., polyuria, polydipsia, abdominal distension, alopecia) at each visit.
-
-
Safety Monitoring:
-
Conduct regular complete blood counts (CBC) and serum biochemistry profiles to monitor for adverse effects, paying close attention to blood glucose due to the known risk of hyperglycemia.
-
Protocol 2: Evaluating Pasireotide in an Induced Mouse Model (AtT-20 Xenograft)
The AtT-20 mouse pituitary corticotroph tumor cell line is a widely used tool for creating xenograft models of ACTH-dependent Cushing's disease.
1. Cell Culture and Animal Model Creation:
-
Cell Line: AtT-20 mouse corticotroph tumor cells.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Strain: Use immunodeficient mice (e.g., NCr-nu/nu) to prevent graft rejection.
-
Xenograft Implantation: Subcutaneously inject approximately 5 x 10⁶ AtT-20 cells suspended in a sterile phosphate-buffered saline (PBS) or Matrigel solution into the flank of each mouse.
2. Study Design and Treatment:
-
Tumor Growth: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Groups:
-
Control Group: Administer vehicle (e.g., sterile saline) subcutaneously daily.
-
Treatment Group: Administer pasireotide subcutaneously daily. Doses can range from 10 to 100 µg/kg, based on previous studies.
-
-
Treatment Duration: Treat animals for a period of 2-4 weeks.
3. Efficacy and Endpoint Analysis:
-
Tumor Volume: Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.
-
Hormone Levels: At the study endpoint, collect terminal blood samples via cardiac puncture to measure plasma ACTH and corticosterone levels.
-
Gene Expression: Excise tumors at the end of the study. A portion can be snap-frozen for analysis of gene expression related to hormone synthesis (e.g., Pomc) or cell proliferation (e.g., Ki67) via qRT-PCR.
-
Histology: Fix the remaining tumor tissue in formalin for immunohistochemical analysis of proliferation markers and apoptosis.
General Experimental Workflow
Quantitative Data Presentation
The following tables summarize key quantitative outcomes from preclinical studies of pasireotide in animal models of Cushing's disease.
Table 1: Efficacy of Pasireotide (SOM230) in a Canine Model of Cushing's Disease (Data summarized from Castillo et al., Neuroendocrinology, 2011)
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Outcome |
| Plasma ACTH | Not specified | Not specified | Significant decrease |
| Urinary Cortisol:Creatinine Ratio | Not specified | Not specified | Significant decrease |
| Pituitary Adenoma Size | Not specified | Not specified | Significant decrease |
| Clinical Signs | Present | - | Improvement noted |
Note: The original publication reported significant decreases without providing specific mean values in the abstract.
Table 2: Effects of Pasireotide in a Men1+/- Mouse Model with Pituitary Neuroendocrine Tumors (NETs) (Data summarized from G. A. Calender et al., Endocrinology, 2017)
| Parameter | Control Group | Pasireotide Group | Outcome |
| Tumor Progression | |||
| Proliferation (Pituitary NETs) | Higher | Lower | Reduced proliferation |
| Apoptosis (Pituitary NETs) | Lower | Higher | Increased apoptosis |
| Survival | |||
| Median Survival | Not specified | Not specified | ~20% improvement in survival |
Note: This study used a genetic model of multiple endocrine neoplasia type 1 (MEN1), which develops various NETs, including pituitary tumors. The findings suggest pasireotide has antiproliferative effects.
Key Application Notes for Researchers
-
Model Selection: The choice of animal model is critical. Spontaneous canine models offer high physiological and clinical relevance, while induced rodent models (e.g., xenografts) allow for greater experimental control and higher throughput.
-
Dose and Formulation: Pasireotide is available in a twice-daily subcutaneous injection and a long-acting release (LAR) monthly intramuscular formulation. The choice of formulation will impact the study design and pharmacokinetic profile. Preclinical studies often use the subcutaneous form for ease of administration and dose adjustment.
-
Monitoring for Hyperglycemia: A well-documented side effect of pasireotide in both human and animal studies is hyperglycemia. Regular blood glucose monitoring is essential in all preclinical studies to ensure animal welfare and to understand the metabolic impact of the treatment.
-
Translational Endpoints: To maximize the translational value of the research, endpoints should align with those used in human clinical trials. These include normalization of urinary free cortisol (or corticosterone in rodents), reduction in tumor volume, and improvement in clinical signs of hypercortisolism.
References
Pasireotide's Impact on AtT-20 Pituitary Tumor Cells: A Detailed Analysis
Application Note and Protocol Guide for Researchers
Introduction
Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant therapeutic potential in the management of pituitary tumors. This document provides a detailed overview of the effects of Pasireotide on the AtT-20 murine pituitary tumor cell line, a widely used in vitro model for studying corticotroph adenomas. The information presented herein is intended for researchers, scientists, and drug development professionals investigating the mechanisms of Pasireotide and its potential applications in pituitary tumor therapy. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Pasireotide on AtT-20 Cells
Pasireotide exerts a multi-faceted inhibitory effect on AtT-20 cells, impacting cell viability, hormone production, and intracellular signaling. The following tables summarize the key quantitative findings from published research.
| Parameter | Concentration | Incubation Time | Result | Reference |
| Cell Viability | 10 nM | 48 hours | ~20% reduction | [1][2] |
| POMC Expression | 10 nM | 48 hours | ~30% reduction | [1][2] |
| ACTH Secretion | 10 nM | 48 hours | 16% reduction | [1] |
| cAMP Accumulation (IC50) | 55 pM | Not Specified | 50% inhibition |
Note: POMC (Pro-opiomelanocortin) is the precursor protein to ACTH (Adrenocorticotropic hormone).
Signaling Pathways Modulated by Pasireotide in AtT-20 Cells
Pasireotide's effects on AtT-20 cells are primarily mediated through its high affinity for somatostatin receptor 5 (SSTR5), which is abundantly expressed on these cells. Activation of SSTR5 initiates a signaling cascade that ultimately leads to the observed reductions in cell viability and hormone secretion. A key player in this pathway is Protein Kinase C delta (PRKCD), which has been shown to be a crucial mediator of Pasireotide's actions.
Pasireotide-SSTR5 Signaling Cascade
Experimental Workflows
The following diagram illustrates a general workflow for investigating the effects of Pasireotide on AtT-20 cells, encompassing cell culture, treatment, and subsequent analysis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of Pasireotide on AtT-20 cells.
Protocol 1: AtT-20 Cell Culture and Maintenance
-
Cell Line: AtT-20/D16v-F2 (ATCC® CRL-1795™).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
-
Cell Seeding: Seed AtT-20 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Pasireotide in growth medium. Remove the old medium from the wells and add 100 µL of the Pasireotide-containing medium or control medium (vehicle).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Protocol 3: ACTH Secretion Assay (ELISA)
This protocol provides a general guideline for measuring ACTH in cell culture supernatant using a commercial ELISA kit. Follow the manufacturer's instructions for the specific kit used.
-
Cell Seeding and Treatment: Seed AtT-20 cells in a 24-well plate and treat with Pasireotide as described in the cell viability protocol.
-
Supernatant Collection: After the 48-hour incubation period, carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
ELISA Procedure:
-
Prepare standards and samples according to the kit's instructions.
-
Add standards and samples to the appropriate wells of the ELISA plate.
-
Incubate as per the kit's protocol.
-
Wash the plate multiple times.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the substrate and incubate until color develops.
-
Add the stop solution.
-
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve and determine the concentration of ACTH in each sample. Normalize the ACTH concentration to the cell number or total protein content.
Protocol 4: Western Blot for POMC and PRKCD Expression
This protocol outlines the general steps for analyzing protein expression by Western blotting.
-
Cell Lysis: After treatment with Pasireotide, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against POMC, PRKCD, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Conclusion
Pasireotide demonstrates significant anti-proliferative and anti-secretory effects on AtT-20 pituitary tumor cells. These effects are primarily mediated through the SSTR5 signaling pathway, involving the inhibition of adenylyl cyclase and the activation of PRKCD. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of Pasireotide and its underlying molecular mechanisms in the context of pituitary adenomas. Further research, including comprehensive dose-response studies and in-depth analysis of downstream signaling components, will continue to elucidate the full spectrum of Pasireotide's action and inform its clinical application.
References
Application Notes and Protocols for Long-Term Stability of Pasireotide Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a synthetic multireceptor-targeted somatostatin analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5. This broad receptor profile makes it a valuable tool in studying various cellular processes, including hormone secretion and tumor growth. For reliable and reproducible experimental results, the stability of Pasireotide solutions used in laboratory settings is of paramount importance. These application notes provide a comprehensive guide to the preparation, storage, and stability assessment of Pasireotide solutions for research purposes.
Pasireotide Stability Profile
The stability of peptide-based solutions such as Pasireotide is influenced by several factors including pH, temperature, buffer composition, and the presence of oxidizing agents. While specific long-term stability data for Pasireotide in all common laboratory buffers is not extensively published, inferences can be drawn from studies on similar cyclic peptides, such as other somatostatin analogs.
pH and Buffer Composition
Studies on the stability of a similar cyclic octapeptide, Octastatin, have shown that the peptide exhibits optimal stability in an acidic buffer system. Specifically, good stability was observed in glutamate and acetate buffers at pH 4.0.[1][2][3] Conversely, degradation was found to be more pronounced in citrate and phosphate-containing buffers.[1][2] For phosphate buffers, a higher buffer concentration led to increased degradation.
Based on this, for maximal stability of Pasireotide in aqueous solutions, an acetate buffer at a pH of approximately 4.0 is recommended. The use of phosphate-buffered saline (PBS) may lead to reduced stability, particularly at higher concentrations and over extended storage periods.
Temperature
As with most peptides, the stability of Pasireotide is highly temperature-dependent. For long-term storage, frozen conditions are recommended to minimize chemical degradation. The lyophilized powder is stable for years when stored at -20°C. Once reconstituted, aliquoting and storing at -80°C is the preferred method for preserving the integrity of the peptide for extended periods. For short-term storage (a few days), solutions can be kept at 4°C, but researchers should be aware that some degradation may occur.
Summary of Recommended Storage Conditions
The following table summarizes the recommended storage conditions for Pasireotide solutions for laboratory use. These recommendations are based on general peptide stability principles and data from similar somatostatin analogs.
| Storage Condition | Recommended Duration | Notes |
| Lyophilized Powder | 3 years | Store at -20°C. |
| Reconstituted Solution (Stock) | 1 year | Aliquot and store at -80°C in a suitable buffer (e.g., 0.01 M acetate buffer, pH 4.0). Avoid repeated freeze-thaw cycles. |
| Working Solution | 1 month | Store at -20°C. |
| Short-Term Storage | Up to 7 days | Store at 4°C. Perform stability checks for critical applications. |
Experimental Protocols
Protocol for Preparation of Pasireotide Stock Solution
This protocol describes the preparation of a 1 mg/mL Pasireotide stock solution.
Materials:
-
Pasireotide (lyophilized powder)
-
Sterile 0.01 M Acetate Buffer, pH 4.0 (prepared with nuclease-free water)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Allow the vial of lyophilized Pasireotide to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the Pasireotide powder with the required volume of sterile 0.01 M Acetate Buffer (pH 4.0) to achieve a final concentration of 1 mg/mL.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent aggregation.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -80°C for long-term storage.
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of Pasireotide under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photodegradation: Expose the solution to light of at least 1.2 million lux hours and 200 W h/m² as per ICH Q1B guidelines.
Procedure:
-
Prepare a 1 mg/mL solution of Pasireotide in a suitable solvent (e.g., 0.01 M Acetate Buffer, pH 4.0).
-
For each stress condition, place an aliquot of the Pasireotide solution in a sealed, transparent vial. For thermal degradation of the solid, use the lyophilized powder.
-
For the control sample, store an aliquot of the Pasireotide solution at -80°C.
-
After the specified time, neutralize the acid and base-stressed samples.
-
Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 3.3).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products. The following is a proposed method based on published methods for similar peptides and general principles of reversed-phase chromatography.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (for peak identification).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare samples for analysis by diluting the Pasireotide solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the samples and run the gradient program.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products.
-
The retention time of the main Pasireotide peak should be consistent. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
For method validation, assess parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Signaling Pathway of Pasireotide
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.
Caption: Pasireotide signaling pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of a comprehensive stability study for a Pasireotide laboratory solution.
Caption: Workflow for Pasireotide stability testing.
Conclusion
Ensuring the stability of Pasireotide solutions is critical for the integrity of research data. By following the recommended storage conditions and implementing robust stability testing protocols, researchers can be confident in the quality of their Pasireotide reagents. The provided protocols for solution preparation, forced degradation studies, and a stability-indicating HPLC method offer a solid framework for maintaining and verifying the long-term stability of Pasireotide in a laboratory setting. It is recommended to validate these protocols in-house to ensure they are suitable for specific experimental needs.
References
Application Notes and Protocols for Pasireotide Administration in MEN1 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the somatostatin analogue, Pasireotide, in mouse models of Multiple Endocrine Neoplasia Type 1 (MEN1). The information is compiled from preclinical studies and is intended to guide the design and execution of similar research.
Introduction
Multiple Endocrine Neoplasia Type 1 (MEN1) is an autosomal dominant disorder characterized by the development of tumors in multiple endocrine glands, primarily the parathyroid, anterior pituitary, and pancreas. Mouse models that recapitulate the MEN1 phenotype are invaluable tools for studying disease pathogenesis and evaluating novel therapeutic agents. Pasireotide, a multi-receptor targeted somatostatin analogue with high affinity for somatostatin receptors (SSTR) 1, 2, 3, and 5, has shown promise in preclinical studies for the treatment of MEN1-associated neuroendocrine tumors (NETs).[1][2][3][4][5] It has demonstrated anti-proliferative, pro-apoptotic, and anti-secretory effects on both pituitary and pancreatic NETs in MEN1 mouse models.
Mechanism of Action
Pasireotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors. The activation of these receptors triggers downstream signaling cascades that inhibit hormone secretion and cell proliferation, and can induce apoptosis. In the context of MEN1-associated NETs, which often express multiple SSTR subtypes, Pasireotide's broad receptor binding profile makes it a potent therapeutic candidate. Immunohistochemical analyses have confirmed the expression of SSTR1, 2, and 5 at high levels, with lower levels of SSTR3, in pancreatic and pituitary NETs of MEN1 mouse models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering Pasireotide in MEN1 mouse models.
Table 1: Effects of Pasireotide on Tumor Development and Survival in Men1+/- Mice
| Parameter | Control (PBS) | Pasireotide (40 mg/kg monthly) | P-value |
| Survival Rate at 21 months | 65.2% | 80.9% | < 0.05 |
| Pancreatic NET Occurrence | 96.9% | 86.9% | < 0.05 |
| Mean Number of Pancreatic NETs | 3.72 ± 0.32 | 2.36 ± 0.25 | < 0.001 |
| Pituitary NET Volume Increase (12 to 21 months) | 0.844 to 8.847 mm³ | 0.803 to 2.872 mm³ | < 0.01 |
Table 2: Effects of Pasireotide on Cell Proliferation and Apoptosis in Men1+/- Mice
| Parameter | Control (PBS) | Pasireotide (40 mg/kg monthly) | P-value |
| Pancreatic NET Proliferation (BrdU+) | 0.78 ± 0.08% | 0.35 ± 0.03% | < 0.0001 |
| Pituitary NET Proliferation (BrdU+) | 1.81 ± 0.15% | 0.73 ± 0.07% | < 0.0001 |
| Pancreatic NET Apoptosis (TUNEL+) | 0.19 ± 0.03% | 0.42 ± 0.05% | < 0.001 |
| Pituitary NET Apoptosis (TUNEL+) | 2.35 ± 0.44% | 14.75 ± 1.58% | < 0.001 |
Table 3: Effects of Pasireotide in a Conditional Men1 Knockout Mouse Model of Insulinoma
| Parameter | Control (PBS) | Pasireotide (160mg/Kg/month) | P-value |
| Serum Insulin (Day 7) | No significant change | 1.060 to 0.3653 µg/L | 0.0128 |
| Serum Glucose (Day 7) | No significant change | 4.246 to 7.122 mmol/L | 0.0075 |
| Tumor Size | 7067 ± 955 µm² | 2098 ± 388 µm² | 0.0024 |
| Apoptosis | 0.299 ± 0.103% | 6.92 ± 1.23% | 0.002 |
| Survival (at 4 months) | 25% (1 of 4 mice) | 100% (4 of 4 mice) | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Long-term Pasireotide Administration in Men1+/- Mice
1. Animal Model:
-
Strain: Men1+/- mice on a C57BL/6 background.
-
Age: Treatment initiated at 12 months of age.
-
Sex: Female mice have been predominantly used in published studies.
2. Reagents and Materials:
-
Pasireotide long-acting release (LAR) formulation (e.g., SOM230LAR).
-
Phosphate-buffered saline (PBS), sterile.
-
0.9% sterile saline for reconstitution.
-
Syringes and needles for intramuscular injection.
-
Anesthesia (e.g., isoflurane) for imaging procedures.
-
5-bromo-2-deoxyuridine (BrdU) for proliferation assessment.
3. Experimental Procedure:
-
Grouping: Randomly assign mice to a control group (PBS) and a treatment group (Pasireotide).
-
Pasireotide Preparation: Immediately before administration, dissolve Pasireotide LAR in 0.9% sterile saline to a concentration of 20 mg/mL.
-
Administration:
- Administer Pasireotide LAR at a dose of 40 mg/kg via intramuscular injection.
- Administer an equivalent volume of PBS to the control group.
- Injections are performed monthly for a duration of 9 months.
-
Tumor Monitoring:
- Perform magnetic resonance imaging (MRI) at the beginning (12 months) and end (21 months) of the treatment period to assess pituitary tumor volume.
-
Proliferation Assessment:
- From 20 months of age, add BrdU to the drinking water at a concentration of 1 mg/mL.
- Protect the BrdU-containing water from light.
-
Endpoint and Tissue Collection:
- At 21 months of age, euthanize the mice.
- Collect pituitary and pancreatic tissues for histological and immunohistochemical analysis.
4. Data Analysis:
-
Measure pituitary tumor volumes from MRI scans.
-
Count the number and measure the size of pancreatic NETs from histological sections.
-
Perform immunohistochemistry for BrdU to quantify cell proliferation.
-
Perform TUNEL assays to quantify apoptosis.
-
Use appropriate statistical tests (e.g., t-test, Fisher's exact test, log-rank test) to compare outcomes between groups.
Protocol 2: Pasireotide Administration in a Conditional Men1 Knockout Mouse Model of Insulinoma
1. Animal Model:
-
Strain: Pdx1-Cre:Men1floxed/floxed conditional knockout mice, which develop insulinomas.
-
Age: Treatment initiated at 12 months of age, when insulinomas are already present.
2. Reagents and Materials:
-
Pasireotide (e.g., SOM230).
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthesia (e.g., halothane).
-
Blood collection supplies for serum analysis.
-
ELISA kits for insulin measurement.
-
Glucose meter or colorimetric assay for glucose measurement.
3. Experimental Procedure:
-
Grouping: Assign mice to a control group (PBS) and a treatment group (Pasireotide).
-
Administration:
- Administer Pasireotide at a dose of 160 mg/Kg/month via subcutaneous injection.
- Administer an equivalent volume of PBS to the control group.
- Injections are performed monthly for a duration of four months.
-
Monitoring:
- Collect blood samples at baseline and at specified time points (e.g., day 7) to measure serum insulin and glucose levels.
- Monitor animal health and survival throughout the study.
-
Endpoint and Tissue Collection:
- At the end of the 4-month treatment period, euthanize the mice.
- Collect pancreatic tissue for histological analysis.
4. Data Analysis:
-
Measure tumor size from histological sections.
-
Perform immunohistochemistry or TUNEL assays to assess apoptosis.
-
Analyze changes in serum insulin and glucose levels.
-
Compare survival rates between the two groups.
Concluding Remarks
The administration of Pasireotide in MEN1 mouse models has consistently demonstrated its potential as a therapeutic agent for MEN1-associated NETs. It effectively reduces tumor growth, decreases tumor occurrence, and improves overall survival in these preclinical models. The detailed protocols and summarized data presented here provide a valuable resource for researchers aiming to further investigate the efficacy of Pasireotide and other somatostatin analogues in the context of MEN1. Careful consideration of the specific MEN1 mouse model, Pasireotide formulation, dosage, and administration route is crucial for the successful design and interpretation of future studies.
References
- 1. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 5. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pasireotide in Primary Cultures of Pituitary Adenomas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a multi-receptor targeted somatostatin analog with a high binding affinity for somatostatin receptor subtypes (SSTRs) 1, 2, 3, and 5.[1] It exhibits a particularly high affinity for SSTR5, which is often highly expressed in corticotroph adenomas, making it an effective treatment for Cushing's disease.[2][3][4][5] Pasireotide has also demonstrated efficacy in treating acromegaly, primarily through its interaction with SSTR2 and SSTR5 on somatotroph adenomas. The use of primary cultures of pituitary adenomas provides a valuable in vitro model to study the direct effects of Pasireotide on tumor cells, elucidating its mechanisms of action and predicting patient response. These application notes provide detailed protocols for the establishment of primary pituitary adenoma cultures and the subsequent evaluation of Pasireotide's effects on hormone secretion, cell viability, and intracellular signaling pathways.
Mechanism of Action
Pasireotide mimics the natural inhibitory effects of somatostatin by binding to SSTRs on pituitary adenoma cells. This binding activates intracellular signaling cascades that lead to the inhibition of hormone synthesis and secretion, and can also induce cell cycle arrest and apoptosis, thereby potentially reducing tumor size. In corticotroph adenomas, Pasireotide's high affinity for SSTR5 is crucial for its ability to inhibit Adrenocorticotropic hormone (ACTH) secretion. In somatotroph adenomas, the anti-secretory effects of Pasireotide are mediated through both SSTR2 and SSTR5.
Signaling Pathways
The binding of Pasireotide to its cognate SSTRs initiates a cascade of intracellular events. A simplified representation of the primary signaling pathway is depicted below.
Caption: Pasireotide signaling pathway in pituitary adenoma cells.
Experimental Workflow
A typical workflow for investigating the effects of Pasireotide on primary pituitary adenoma cultures is outlined below.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of somatostatin receptors on human pituitary adenomas in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide treatment in Cushing’s disease: A single tertiary center’s experience - PMC [pmc.ncbi.nlm.nih.gov]
Pasireotide for the Investigation of Non-Functioning Pituitary Adenomas: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-functioning pituitary adenomas (NFPAs) are the most common type of pituitary tumor, characterized by the absence of clinical hypersecretion of pituitary hormones. Despite their benign nature, NFPAs can cause significant morbidity through mass effects on surrounding structures, leading to visual disturbances, headaches, and hypopituitarism. Pasireotide, a multi-receptor targeted somatostatin analog, has emerged as a promising therapeutic agent for functioning pituitary adenomas and is under investigation for its potential role in managing NFPAs. This document provides detailed application notes and experimental protocols for researchers studying the effects of Pasireotide on NFPAs.
Pasireotide exhibits a broad binding profile to somatostatin receptors (SSTRs), with a particularly high affinity for SSTR5, which is frequently expressed in NFPAs.[1] Its mechanism of action involves the activation of these receptors, leading to the inhibition of intracellular signaling pathways that control cell proliferation, survival, and secretion.[2]
Mechanism of Action and Signaling Pathways
Pasireotide exerts its effects on NFPA cells primarily through its interaction with somatostatin receptors SSTR2, SSTR3, and SSTR5. Binding of Pasireotide to these G-protein coupled receptors initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs by Pasireotide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can impact various cellular processes, including hormone secretion and cell proliferation.[2]
-
Modulation of MAPK and PI3K/Akt Pathways: Pasireotide has been shown to influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[2] Inhibition of these pathways can suppress cell cycle progression and induce apoptosis, contributing to the anti-tumor effects of Pasireotide.[2]
-
Inhibition of Vascular Endothelial Growth Factor (VEGF) Secretion: Pasireotide can inhibit the secretion of VEGF from NFPA cells. VEGF is a potent angiogenic factor, and its inhibition can lead to a reduction in tumor vascularization, thereby limiting tumor growth.
Figure 1: Pasireotide signaling pathway in NFPA cells.
Quantitative Data on Pasireotide's Effects
The following tables summarize the quantitative data from clinical and preclinical studies on the effects of Pasireotide on non-functioning pituitary adenomas.
Table 1: Clinical Trial Data on Tumor Volume Reduction in NFPAs
| Study / Trial | Treatment Group | Number of Patients (N) | Duration of Treatment | Primary Outcome | Results | Citation |
| PASSION I (Phase 2) | Pasireotide LAR 60 mg | 20 | 24 Weeks | ≥20% reduction in tumor volume | 16.7% of patients achieved ≥20% tumor volume reduction. | |
| Case Report | Pasireotide LAR 40 mg/month | 1 | 18 Months | Tumor size stabilization | Residual adenoma showed no further progression. |
Table 2: Preclinical Data on the In Vitro Effects of Pasireotide on NFPA Cells
| Experimental Assay | Cell Type | Pasireotide Concentration | Duration of Treatment | Measured Effect | Result | Citation |
| Cell Viability Assay | Primary Human NFPA Cultures ('responder' group) | Not specified | Not specified | Cell Viability | Reduced cell viability | |
| Cell Viability Assay | Primary Human NFPA Cultures ('non-responder' group) | Not specified | Not specified | Cell Viability | No effect on cell viability | |
| VEGF Secretion Assay | Primary Human NFPA Cultures ('responder' group) | Not specified | Not specified | VEGF Secretion | Reduced VEGF secretion | |
| VEGF Secretion Assay | Primary Human NFPA Cultures ('non-responder' group) | Not specified | Not specified | VEGF Secretion | No effect on VEGF secretion |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of Pasireotide on NFPAs are provided below.
Primary Culture of Human Non-Functioning Pituitary Adenoma Cells
This protocol describes the establishment of primary cell cultures from fresh surgical specimens of NFPAs.
Materials:
-
Sterile Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
DNase I
-
Sterile phosphate-buffered saline (PBS)
-
70 µm cell strainer
-
Centrifuge
-
Cell culture flasks/plates
Procedure:
-
Obtain fresh NFPA tissue immediately after surgical resection in a sterile container with DMEM.
-
Wash the tissue multiple times with sterile PBS containing antibiotics to remove blood and debris.
-
Mince the tissue into small fragments (approximately 1-2 mm³) using sterile scalpels.
-
Transfer the tissue fragments to a sterile conical tube containing DMEM with Collagenase Type IV (e.g., 1 mg/mL) and DNase I (e.g., 0.1 mg/mL).
-
Incubate the tube at 37°C for 30-60 minutes with gentle agitation to enzymatically dissociate the tissue.
-
Pipette the cell suspension up and down gently to further disaggregate the tissue fragments.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in culture flasks or plates and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
Figure 2: Workflow for establishing primary NFPA cell cultures.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability in response to Pasireotide treatment.
Materials:
-
Primary NFPA cells
-
96-well plates
-
Pasireotide
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed primary NFPA cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow the cells to adhere overnight at 37°C and 5% CO₂.
-
Prepare serial dilutions of Pasireotide in complete culture medium.
-
Remove the existing medium and add 100 µL of the Pasireotide dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Assay)
This protocol assesses the rate of cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
Materials:
-
Primary NFPA cells
-
96-well plates
-
Pasireotide
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed and treat cells with Pasireotide as described in the MTS assay protocol.
-
Towards the end of the treatment period, add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for BrdU incorporation.
-
Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until color development is sufficient.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Apoptosis Assay (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) method.
Materials:
-
Primary NFPA cells cultured on chamber slides or coverslips
-
Pasireotide
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Culture and treat NFPA cells with Pasireotide on chamber slides or coverslips.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
Figure 3: General workflow for in vitro assays with Pasireotide.
Measurement of VEGF Secretion (ELISA)
This protocol quantifies the amount of VEGF secreted into the cell culture medium by NFPA cells following treatment with Pasireotide.
Materials:
-
Primary NFPA cells
-
24-well or 48-well plates
-
Pasireotide
-
Serum-free culture medium
-
Human VEGF ELISA kit
-
Microplate reader
Procedure:
-
Seed NFPA cells in 24-well or 48-well plates and allow them to reach near-confluence.
-
Wash the cells with PBS and replace the complete medium with serum-free medium.
-
Add different concentrations of Pasireotide or vehicle control to the wells.
-
Incubate for 24-48 hours.
-
Collect the conditioned medium from each well and centrifuge to remove any cellular debris.
-
Perform the VEGF ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the concentration of VEGF based on a standard curve.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers investigating the therapeutic potential of Pasireotide for non-functioning pituitary adenomas. By elucidating its mechanism of action and quantifying its effects on key cellular processes, these studies will contribute to a better understanding of Pasireotide's role in the management of NFPAs and may pave the way for its clinical application in this context. Careful adherence to these detailed protocols will ensure the generation of robust and reproducible data, advancing the field of pituitary tumor research.
References
Application Notes and Protocols: Pasireotide in Non-Pituitary Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Pasireotide, a multi-receptor targeted somatostatin analog, in various non-pituitary cancer cell lines. The following sections detail its mechanism of action, quantitative effects on cancer cell viability and proliferation, and standardized protocols for key experimental assays.
Introduction
Pasireotide (SOM230) is a synthetic cyclohexapeptide with a broader binding profile than first-generation somatostatin analogs like octreotide. It exhibits high affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This multi-receptor targeting allows Pasireotide to exert anti-proliferative and pro-apoptotic effects across a range of tumor types, including several non-pituitary cancers.[3][4] Its mechanism of action primarily involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR and the IGF-1 receptor pathways, leading to cell cycle arrest and induction of apoptosis.[5]
Quantitative Effects of Pasireotide on Non-Pituitary Cancer Cells
The following tables summarize the quantitative effects of Pasireotide on cell viability, proliferation, and apoptosis in various non-pituitary cancer cell lines and primary cultures.
Table 1: Effect of Pasireotide on Meningioma Primary Cell Cultures
| Parameter Measured | Pasireotide Concentration | Observed Effect | Reference |
| Cell Viability | 1 nM | -26% mean inhibition | |
| Cell Viability | 0.1 - 10 nM | Dose-dependent reduction; more effective than octreotide | |
| Cell Proliferation | 10 nM | Significant reduction, stronger than octreotide |
Table 2: Effect of Pasireotide on Pancreatic Neuroendocrine Tumor (pNET) Primary Cultures
| Parameter Measured | Pasireotide Concentration | Observed Effect | Reference |
| Cell Viability | 1 - 10 nM | Inhibition of cell viability | |
| Apoptosis | 1 - 10 nM | Induction of caspase-dependent apoptosis |
Table 3: Effect of Pasireotide on Breast Cancer Precursor Lesions
| Lesion Type | Parameter Measured | Observed Effect | Reference |
| Proliferative Lesions | Proliferation (Ki67+ cells) | 66.5% decrease | |
| Atypical Hyperplasia | Proliferation (Ki67+ cells) | 56.7% decrease | |
| Proliferative Lesions | Apoptosis (TUNEL assay) | Increase in apoptotic cells | |
| Atypical Hyperplasia | Apoptosis (TUNEL assay) | Increase in apoptotic cells |
Table 4: Effect of Pasireotide on Other Non-Pituitary Cancer Cell Lines
| Cancer Type | Cell Line(s) | Parameter Measured | Observed Effect | Reference |
| Small Cell Lung Cancer | H69 | Proliferation | Strong anti-proliferative effect | |
| Prostate Cancer | PC3, DU145 | Cytotoxicity & Apoptosis | Synergistic cytotoxic activity and apoptosis | |
| Melanoma | Metastatic Melanoma | Disease Control | Stable disease and partial response observed in a Phase I trial | |
| Hepatocellular Carcinoma | Advanced HCC | Disease Control | Limited clinical benefit, stable disease in 45% of patients in a Phase II trial |
Signaling Pathways and Mechanism of Action
Pasireotide's anti-cancer effects are mediated through its interaction with SSTRs, leading to the modulation of key intracellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Pasireotide-Induced Hyperglycemia in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperglycemia as a side effect of pasireotide administration in animal models.
Frequently Asked Questions (FAQs)
Q1: Why does pasireotide cause hyperglycemia in animal models?
A1: Pasireotide-induced hyperglycemia is a known side effect primarily due to its unique binding profile to somatostatin receptors (SSTRs). Unlike other somatostatin analogs, pasireotide has a very high affinity for SSTR5, in addition to SSTR1, 2, and 3.[1][2][3][4]
-
Inhibition of Insulin Secretion: SSTR5 is highly expressed on pancreatic beta cells. Pasireotide's binding to SSTR5 strongly inhibits insulin secretion.[1]
-
Inhibition of Incretin Secretion: Pasireotide also suppresses the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells and K-cells, respectively. These hormones normally potentiate glucose-dependent insulin release. The drastic inhibition of GLP-1 secretion is considered a primary cause of the hyperglycemic effect.
-
Minimal Glucagon Suppression: Glucagon secretion is mainly mediated by SSTR2. While pasireotide binds to SSTR2, its effect on glucagon suppression is less pronounced compared to its potent inhibition of insulin. This imbalance between reduced insulin and relatively unsuppressed glucagon contributes to elevated blood glucose levels.
Q2: What are the typical doses of pasireotide used in animal research that are known to cause hyperglycemia?
A2: The dosage of pasireotide can vary significantly depending on the animal model, the formulation (short-acting vs. long-acting release), and the research objectives. It is crucial to perform dose-response studies for your specific model. The table below summarizes dosages used in various published studies.
Q3: How soon after pasireotide administration should I expect to see changes in blood glucose?
A3: Hyperglycemia following a single subcutaneous injection of short-acting pasireotide is typically acute and transient. In rats, a single dose can elevate plasma glucose, with the effect peaking and then diminishing. For example, after an initial increase, glucose homeostasis can be restored around 16 hours post-injection in rats. With repeated or continuous administration, a degree of tachyphylaxis (reduced response) to the hyperglycemic effect has been observed. For long-acting release (LAR) formulations, the effect on glucose metabolism will be sustained over the release period.
Q4: Is the hyperglycemia reversible upon discontinuation of pasireotide?
A4: Yes, studies in both humans and animals suggest that pasireotide-induced hyperglycemia is reversible upon cessation of treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Severe/Uncontrolled Hyperglycemia | High pasireotide dose; Animal strain sensitivity; Pre-existing glucose intolerance. | 1. Review Dose: Consider reducing the pasireotide dose if experimentally permissible. 2. Initiate Antidiabetic Co-therapy: Implement a management protocol using agents like metformin or a DPP-4 inhibitor (see protocols below). 3. Increase Monitoring: Increase the frequency of blood glucose monitoring to track the response to interventions. 4. Discontinuation: If hyperglycemia remains severe and uncontrollable, consider discontinuing pasireotide treatment for that animal. |
| High Variability in Glucose Readings | Inconsistent timing of blood sampling relative to pasireotide administration and feeding; Stress-induced hyperglycemia. | 1. Standardize Procedures: Ensure blood samples are collected at the same time points relative to drug administration and feeding schedules for all animals. 2. Acclimatize Animals: Properly acclimatize animals to handling and blood collection procedures to minimize stress. In rats, restraint stress itself can cause transient hyperglycemia. |
| Unexpected Hypoglycemia | Overcorrection with antidiabetic medication; In cats with hypersomatotropism, improved insulin sensitivity from pasireotide's primary effect can lead to hypoglycemia if exogenous insulin is not adjusted. | 1. Adjust Antidiabetic Dose: If using co-medications, reduce the dose of the antidiabetic agent. 2. Monitor Closely: When treating diabetic animals, be vigilant for signs of hypoglycemia and be prepared to adjust insulin doses downward. It is recommended to decrease the insulin dose by 50% if hypoglycemia is detected. |
| Gastrointestinal Side Effects (e.g., Diarrhea) | Pasireotide can alter gastrointestinal physiology, affecting nutrient digestion and absorption. | 1. Monitor Animal Health: Observe animals for signs of dehydration or weight loss and provide supportive care as needed. 2. Consult Veterinarian: If side effects are severe, consult with the institutional veterinarian. |
Experimental Protocols & Data
Protocol 1: Blood Glucose Monitoring in Rodents
This protocol outlines a standard procedure for monitoring blood glucose levels in rats or mice treated with pasireotide.
Materials:
-
Calibrated glucometer and test strips
-
Lancets (size appropriate for the animal)
-
Gauze pads
-
Restraint device (as appropriate for the species)
-
70% ethanol
Procedure:
-
Acclimatization: Acclimatize the animal to the restraint device and handling for several days prior to the experiment to minimize stress.
-
Baseline Measurement: Before the first dose of pasireotide, obtain a baseline fasting plasma glucose (FPG) measurement. Fasting is typically done overnight (for rats/mice) with free access to water.
-
Blood Sampling:
-
Gently restrain the animal.
-
Slightly warm the tail (e.g., with a warm, damp cloth) to promote vasodilation.
-
Clean the tip of the tail with 70% ethanol and allow it to dry.
-
Using a sterile lancet, make a small prick in the lateral tail vein.
-
Gently "milk" the tail from the base to produce a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
Apply gentle pressure to the puncture site with a gauze pad until bleeding stops.
-
-
Post-Dose Monitoring:
-
For acute studies (short-acting pasireotide), measure blood glucose at regular intervals post-injection (e.g., 1, 2, 4, 8, 16, and 24 hours) to capture the peak hyperglycemic effect and its duration.
-
For chronic studies, measure fasting blood glucose weekly. It is also recommended to measure HbA1c at baseline and at the end of the study to assess long-term glycemic control.
-
Protocol 2: Management of Hyperglycemia with Metformin Co-administration
This protocol describes the co-administration of metformin to manage pasireotide-induced hyperglycemia.
Materials:
-
Pasireotide solution
-
Metformin hydrochloride
-
Vehicle for metformin (e.g., sterile water or saline)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Baseline Monitoring: Establish baseline fasting plasma glucose and HbA1c levels before starting treatment.
-
Pasireotide Administration: Administer pasireotide according to your study's protocol (e.g., subcutaneous injection).
-
Metformin Administration:
-
Prepare a fresh solution of metformin in the appropriate vehicle.
-
Administer metformin via oral gavage. A typical starting dose, based on clinical recommendations, would be extrapolated for the animal model. Note: Specific doses for mitigating pasireotide effects in animals are not well-established and may require a pilot study.
-
In clinical studies, metformin is a first-line therapy.
-
-
Monitoring:
-
Monitor fasting blood glucose weekly.
-
Monitor animal weight and general health status regularly.
-
Measure HbA1c at the end of the study to evaluate the efficacy of the intervention. In clinical trials, metformin, alone or in combination, was effective in keeping HbA1c <7% in most patients.
-
Protocol 3: Management with DPP-4 Inhibitor (Vildagliptin) Co-administration
This protocol is based on findings that incretin-based therapies are highly effective at mitigating pasireotide's effects.
Materials:
-
Pasireotide solution
-
Vildagliptin
-
Vehicle for vildagliptin (e.g., sterile water)
-
Oral gavage needles or appropriate administration equipment
Procedure:
-
Baseline Monitoring: Establish baseline fasting plasma glucose and HbA1c.
-
Pasireotide Administration: Administer pasireotide as required by the main study protocol.
-
Vildagliptin Administration:
-
Prepare a fresh solution or suspension of vildagliptin.
-
Administer vildagliptin, typically via oral gavage. Studies in diabetic rats have used vildagliptin to improve glucose homeostasis.
-
In studies with healthy human volunteers, co-administration of vildagliptin was highly effective, attenuating the reduction in serum insulin by 71% compared to pasireotide alone.
-
-
Monitoring:
-
Monitor fasting blood glucose weekly and HbA1c at the end of the study.
-
Consider measuring insulin and GLP-1 levels in satellite animal groups to confirm the mechanism of action.
-
Quantitative Data Summary
Table 1: Pasireotide Dosages Used in Animal Studies
| Animal Model | Pasireotide Formulation | Dose | Route | Frequency | Reference |
| Rat | Short-acting | 10 µg/kg/day | SC | Twice daily | |
| Rat | Short-acting | 60 mg/kg | SC | Single dose | |
| Mouse | Long-Acting Release (LAR) | 40 mg/kg | IM | Monthly | |
| Cat | Short-acting | 0.03 mg/kg | SC | q12h (every 12 hrs) | |
| Cat | Long-Acting Release (LAR) | 6-8 mg/kg | SC | Monthly |
Table 2: Efficacy of Antidiabetic Agents in Healthy Volunteers (Data for Extrapolation)
This data is from a study in healthy human volunteers receiving pasireotide 600 µg SC twice daily for 7 days and can be used to guide agent selection in preclinical models.
| Co-administered Agent | Reduction in Plasma Glucose AUC (post-OGTT) vs. Pasireotide Alone | Attenuation of Insulin Decrease vs. Pasireotide Alone |
| Metformin | 13% | 6% higher |
| Nateglinide | 29% | 3% higher |
| Vildagliptin (DPP-4i) | 45% | 71% higher |
| Liraglutide (GLP-1 RA) | 72% | 34% higher |
Visualizations
Signaling Pathway of Pasireotide-Induced Hyperglycemia
Caption: Mechanism of pasireotide-induced hyperglycemia.
Experimental Workflow for Managing Hyperglycemia
Caption: Experimental workflow for hyperglycemia management.
References
- 1. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risk factors and management of pasireotide-associated hyperglycemia in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
Technical Support Center: Pasireotide Resistance in Cancer Cell Lines
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering Pasireotide resistance in cancer cell line experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Pasireotide and how does it differ from first-generation somatostatin analogs (SSAs) like Octreotide?
Pasireotide is a second-generation, multi-receptor targeted somatostatin analog.[1] Unlike first-generation SSAs (Octreotide, Lanreotide) that primarily bind with high affinity to somatostatin receptor subtype 2 (SSTR2), Pasireotide has a broader binding profile. It binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] Its highest affinity is for SSTR5, which is significantly higher than that of Octreotide.[3] This broad receptor profile may offer therapeutic advantages, particularly in tumors that have low SSTR2 expression or have developed resistance to first-generation SSAs.[3]
Q2: What are the primary known mechanisms of resistance to Pasireotide?
Resistance to Pasireotide, like other SSAs, is a complex process involving multiple potential mechanisms:
-
Alterations in SSTR Expression: The most common mechanism is the loss or low expression of the target somatostatin receptors, particularly SSTR2 and SSTR5. A lack of or low SSTR5 expression has been specifically associated with a poor response to Pasireotide.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the inhibitory effects of Pasireotide. The PI3K/Akt/mTOR and MAPK (Raf/MEK/ERK) pathways are key escape routes.
-
Impaired Receptor Trafficking: The efficacy of Pasireotide depends on the proper internalization and trafficking of SSTRs upon binding. Studies have shown that Pasireotide and Octreotide induce different patterns of SSTR2 trafficking, which may affect long-term responsiveness. Octreotide forms stable complexes with SSTR2 and β-arrestin, leading to co-internalization, whereas Pasireotide forms unstable complexes, leading to rapid SSTR2 recycling to the plasma membrane.
-
Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal, fibroblast-like properties, which is associated with increased invasion, metastasis, and drug resistance. Some studies suggest Pasireotide may reduce EMT-associated chemokines, but the transition itself can contribute to resistance against SSAs.
Q3: My tumor cell line expresses SSTRs but is still resistant. Why?
Even with adequate SSTR expression, resistance can occur due to downstream defects or alterations. This includes mutations in G-proteins, effector systems, or the activation of the bypass signaling pathways mentioned above (PI3K/Akt, MAPK). Additionally, the specific subtype of SSTR expressed is crucial; high SSTR5 expression is often linked to a better Pasireotide response.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My cancer cell line shows no growth inhibition with Pasireotide treatment.
Answer: This is a common issue that requires a systematic approach to diagnose. Follow these steps:
Step 1: Verify Target Receptor Expression.
-
Question: Does my cell line express the appropriate SSTR subtypes (SSTR2 and SSTR5)?
-
Action: Confirm the mRNA and protein expression levels of SSTR2 and SSTR5.
-
qRT-PCR: To quantify mRNA transcript levels. This is a sensitive first-pass analysis.
-
Western Blot: To confirm the presence of SSTR protein. This is critical as mRNA levels do not always correlate with protein expression.
-
Rationale: Pasireotide's efficacy is dependent on the presence of its target receptors. Cell lines can lose receptor expression with continuous passaging. A lack of SSTR5 expression, in particular, is linked to poor Pasireotide response.
-
Step 2: Investigate Downstream Signaling Pathways.
-
Question: Are pro-survival "escape" pathways constitutively active or becoming activated upon treatment?
-
Action: Use Western Blot to assess the phosphorylation status of key signaling proteins.
-
Check PI3K/Akt Pathway: Probe for phosphorylated Akt (p-Akt) and total Akt. An increased p-Akt/Akt ratio suggests pathway activation.
-
Check MAPK Pathway: Probe for phosphorylated ERK (p-ERK) and total ERK. An increased p-ERK/ERK ratio indicates activation.
-
Rationale: Pasireotide inhibits PI3K and MAPK pathways. If these pathways are strongly activated by other mechanisms (e.g., mutations in upstream growth factor receptors), they can override Pasireotide's inhibitory signals, leading to resistance.
-
Step 3: Confirm Drug Activity and Experimental Conditions.
-
Question: Is my Pasireotide stock active and are my experimental conditions optimal?
-
Action:
-
Positive Control: Test the drug on a known Pasireotide-sensitive cell line in parallel.
-
Dose-Response and Time-Course: Perform a full dose-response curve (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to ensure you are not missing the optimal window for its effect.
-
Drug Stability: Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
Rationale: Inconsistent results can arise from simple experimental variables, including degraded drug, inappropriate concentrations, or suboptimal treatment duration.
-
Problem: My cell line initially responds to Pasireotide but develops resistance over time.
Answer: This scenario points towards acquired resistance. The underlying mechanisms often involve adaptive changes in the cancer cells.
Step 1: Re-evaluate SSTR Expression.
-
Question: Has the SSTR expression profile changed in the resistant cells compared to the parent (sensitive) cells?
-
Action: Compare SSTR2 and SSTR5 mRNA and protein levels between the parental and the newly resistant cell line using qRT-PCR and Western Blot.
-
Rationale: Prolonged exposure to a drug can create selective pressure, favoring the growth of cells with lower receptor expression, leading to a resistant population.
Step 2: Assess for Bypass Pathway Upregulation.
-
Question: Have the resistant cells upregulated survival pathways to compensate for Pasireotide's effect?
-
Action: Compare the basal and Pasireotide-induced phosphorylation of Akt and ERK in parental vs. resistant cells.
-
Rationale: Resistant cells often rewire their signaling networks. They may exhibit higher basal activation of the PI3K/Akt or MAPK pathways, making them less dependent on the pathways inhibited by Pasireotide.
Step 3: Consider Receptor Trafficking Alterations.
-
Question: Is the SSTR2 receptor being properly internalized, or is it recycling too quickly?
-
Action: Perform an immunofluorescence-based receptor internalization assay. Compare the localization of SSTR2 (membranous vs. cytoplasmic) in sensitive and resistant cells after a short treatment with Pasireotide.
-
Rationale: Pasireotide is known to cause rapid recycling of SSTR2 to the cell membrane, in contrast to the more sustained internalization seen with octreotide. An alteration or enhancement of this rapid recycling could diminish the strength and duration of intracellular signaling, contributing to resistance.
Section 3: Visual Guides and Workflows
Signaling Pathways Modulated by Pasireotide
References
Pasireotide experimental variability and control measures
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of pasireotide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pasireotide and what is its primary mechanism of action?
Pasireotide is a synthetic, long-acting cyclohexapeptide that functions as a somatostatin analog.[1][2][3] Its primary mechanism of action is the activation of a broad spectrum of somatostatin receptors (SSTRs), with a particularly high binding affinity for subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[4][5] This binding inhibits the secretion of various hormones, most notably adrenocorticotropic hormone (ACTH) from pituitary adenomas, which in turn reduces cortisol production. It is also a potent inhibitor of growth hormone (GH), glucagon, and insulin secretion.
Q2: How does the receptor binding profile of pasireotide differ from first-generation somatostatin analogs like octreotide?
Pasireotide has a broader binding profile compared to first-generation somatostatin analogs. It exhibits a significantly higher binding affinity for SSTR5 (39-fold higher than octreotide) and also strongly binds to SSTR1 and SSTR3. In contrast, octreotide and lanreotide preferentially bind to SSTR2. This difference in receptor affinity is believed to contribute to pasireotide's distinct efficacy and side-effect profile, particularly its more pronounced effect on insulin secretion, which is mediated by both SSTR2 and SSTR5.
Q3: What are the recommended storage conditions for pasireotide?
For long-term storage, pasireotide should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation. The commercially available solution for injection should be stored below 25°C and protected from light.
Troubleshooting Guides
In Vitro Experiments
Q1: I am observing high variability in my cell-based assay results. What could be the cause and how can I mitigate it?
High variability in in vitro assays with pasireotide can stem from several factors:
-
Cell Line Instability: Ensure you are using a stable cell line with consistent expression of the target somatostatin receptors. Passage number can affect receptor expression and signaling.
-
Inconsistent Drug Preparation: Pasireotide is a peptide and can be susceptible to degradation. Prepare fresh solutions for each experiment or use properly stored aliquots. Ensure complete solubilization.
-
Assay-Specific Variability: The type of assay used can introduce variability. For instance, cell viability assays based on metabolic activity can be influenced by factors other than cell death. Consider using orthogonal assays to confirm findings (e.g., apoptosis assays measuring caspase activity).
-
Variability in Receptor Expression: The expression of different SSTR subtypes can vary significantly between cell lines and even within the same cell line under different culture conditions. This can lead to inconsistent responses to pasireotide.
Control Measures:
-
Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent culture conditions (media, serum, CO2 levels).
-
Consistent Solution Handling: Follow a strict protocol for preparing and storing pasireotide solutions.
-
Use of a Reference Standard: Include a reference standard in each assay to normalize results and monitor assay performance over time.
-
Appropriate Controls: Use positive and negative controls to ensure the assay is performing as expected.
Q2: How should I prepare pasireotide for in vitro studies?
While specific protocols may vary depending on the cell line and assay, a general procedure for preparing pasireotide for in vitro use is as follows:
-
Reconstitution: Reconstitute lyophilized pasireotide powder in a suitable solvent. Pasireotide diaspartate is freely soluble in water.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile, nuclease-free water or a buffer appropriate for your cell culture system.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure thorough mixing.
In Vivo Experiments
Q1: I am observing significant hyperglycemia in my animal models treated with pasireotide. How can I manage this?
Hyperglycemia is a known and common side effect of pasireotide due to its inhibitory effects on insulin and incretin secretion.
Monitoring:
-
Baseline Glucose: Measure baseline fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) before initiating treatment.
-
Regular Monitoring: Monitor blood glucose levels regularly, especially during the first few weeks of treatment and after any dose adjustments.
Management Strategies:
-
Antidiabetic Agents: If hyperglycemia develops, consider co-administration of antidiabetic medications. Metformin is often recommended as a first-line treatment. Incretin-based therapies, such as GLP-1 receptor agonists or DPP-4 inhibitors, may also be effective in counteracting pasireotide's effects on the incretin system.
-
Dose Adjustment: If hyperglycemia persists despite medical management, a reduction in the pasireotide dose may be necessary.
-
Dietary Control: For animal studies, ensure a consistent and controlled diet to minimize fluctuations in blood glucose.
Q2: What is a typical dosing regimen for pasireotide in animal studies?
The appropriate dose of pasireotide will vary depending on the animal model, the specific research question, and the formulation used (short-acting vs. long-acting release).
-
Feline Hypersomatotropism: A study in cats used a subcutaneous (SC) dose of 0.03 mg/kg of the short-acting formulation administered every 12 hours. Another study in cats used a long-acting release (LAR) formulation at a dose of 6-8 mg/kg SC once monthly.
-
Mouse Models of Neuroendocrine Tumors: A study in mice used a monthly intramuscular (IM) injection of 40 mg/kg of the pasireotide LAR formulation.
It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup.
Quantitative Data
Table 1: Pasireotide Binding Affinities (pKi) for Human Somatostatin Receptors
| Receptor Subtype | Pasireotide (pKi) | Octreotide (pKi) |
| sst1 | 8.2 | < 7.0 |
| sst2 | 9.0 | 9.4 |
| sst3 | 9.1 | 8.0 |
| sst4 | < 7.0 | < 7.0 |
| sst5 | 9.9 | 7.5 |
Data sourced from TargetMol.
Table 2: Pharmacokinetic Parameters of Pasireotide in Humans
| Parameter | Value |
| Peak Plasma Concentration (Tmax) | 0.25 - 0.5 hours |
| Volume of Distribution | > 100 L |
| Plasma Protein Binding | 88% |
| Elimination Half-life | 12 hours |
| Clearance (Healthy Volunteers) | ~7.6 L/h |
| Clearance (Cushing's Disease Patients) | ~3.8 L/h |
Data sourced from DrugBank Online.
Experimental Protocols
Quantification of Pasireotide in Plasma by LC-MS/MS
This protocol is a summary of a validated method for the determination of pasireotide in monkey plasma.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify 50 µL of plasma sample.
-
Load the acidified sample onto a pre-conditioned µElution SPE plate.
-
Wash the SPE plate to remove interfering substances.
-
Elute pasireotide and the internal standard using a freshly prepared elution solvent.
-
Dilute the eluent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Column: Atlantis dC18 (50 x 2.1 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.5% acetic acid and 0.05% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.5% acetic acid and 0.05% TFA
-
Elution: Gradient elution
-
Detection: Tandem mass spectrometry in positive ion mode.
3. Method Validation:
-
The method should be validated for specificity, sensitivity, matrix effect, recovery, linearity, accuracy, precision, and stability.
-
A typical dynamic range is 0.5-250 ng/mL.
Cell-Based Functional Assay: Membrane Potential Assay
This assay provides a real-time, non-invasive method to measure the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon pasireotide binding to somatostatin receptors.
1. Cell Culture:
-
Use a suitable cell line endogenously expressing the somatostatin receptors of interest (e.g., AtT-20 cells for sst2 and sst5).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Load the cells with a fluorescent membrane potential-sensitive dye.
-
Establish a baseline fluorescence reading.
-
Add pasireotide at various concentrations.
-
Monitor the change in fluorescence over time. A decrease in fluorescence indicates hyperpolarization of the cell membrane due to GIRK channel activation.
3. Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the concentration-response curve to determine the potency (EC50) of pasireotide.
This protocol is based on the methodology described in "Research Resource: Real-Time Analysis of Somatostatin and Dopamine Receptor Signaling in Pituitary Cells Using a Fluorescence-Based Membrane Potential Assay".
Visualizations
Caption: Pasireotide signaling pathway.
Caption: Troubleshooting workflow for pasireotide experiments.
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20210317161A1 - A process for the preparation of pasireotide - Google Patents [patents.google.com]
- 3. tga.gov.au [tga.gov.au]
- 4. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Mitigating Off-Target Effects of Pasireotide in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Pasireotide in their experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of Pasireotide observed in experimental models?
A1: The most significant and commonly reported off-target effect of Pasireotide is hyperglycemia, or elevated blood glucose levels.[1][2] This is a direct consequence of Pasireotide's unique binding profile to somatostatin receptors (SSTRs).
Q2: How does Pasireotide's receptor binding profile lead to hyperglycemia?
A2: Pasireotide has a high binding affinity for multiple SSTR subtypes, particularly SSTR5, for which it has a 39-fold higher affinity compared to first-generation somatostatin analogs like octreotide.[1][3] SSTR5 is highly expressed on pancreatic beta-cells and intestinal L-cells.[4] Activation of SSTR5 on these cells by Pasireotide leads to the inhibition of insulin secretion and the suppression of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP), ultimately resulting in hyperglycemia.
Q3: What are the recommended strategies to counteract Pasireotide-induced hyperglycemia in my experiments?
A3: The primary strategies involve co-administration of incretin-based therapies. These include:
-
GLP-1 Receptor Agonists (GLP-1 RAs): Compounds like liraglutide and dulaglutide can effectively counteract the inhibitory effects of Pasireotide on insulin secretion.
-
DPP-4 Inhibitors: These agents, such as vildagliptin and sitagliptin, prevent the breakdown of endogenous incretins, thereby enhancing insulin secretion.
-
Metformin: This is often used as a first-line therapy to manage hyperglycemia.
Q4: Are there established in vitro cell line models to study Pasireotide's off-target effects?
A4: Yes, researchers commonly use pancreatic and intestinal cell lines. The MIN-6 cell line, a mouse pancreatic beta-cell line, is a valuable tool for studying insulin secretion. The GLUTag cell line, derived from an intestinal L-cell line, is used to investigate GLP-1 secretion.
Troubleshooting Guides
Issue: Unexpectedly high glucose levels in animal models treated with Pasireotide.
| Potential Cause | Troubleshooting Step |
| Pasireotide-induced hyperglycemia | - Implement a co-treatment strategy with a GLP-1 receptor agonist or a DPP-4 inhibitor. - Monitor blood glucose levels regularly using methods like the oral glucose tolerance test (OGTT). - Consider adjusting the Pasireotide dose if therapeutically viable. |
| Animal model variability | - Ensure consistent genetic background and age of the animals. - Acclimatize animals properly before the experiment. - Include a vehicle control group to establish a baseline. |
| Dietary factors | - Standardize the diet across all experimental groups. - Ensure consistent feeding schedules. |
Issue: Reduced insulin or GLP-1 secretion in in vitro experiments with Pasireotide.
| Potential Cause | Troubleshooting Step |
| SSTR5-mediated inhibition | - Co-incubate cells with a GLP-1 receptor agonist to restore insulin secretion. - Use a Gi protein inhibitor, such as pertussis toxin, to investigate the signaling pathway. |
| Cell culture conditions | - Ensure optimal glucose concentration in the culture medium for stimulating insulin or GLP-1 secretion. - Regularly check cell viability and passage number, as high passage numbers can affect cell function. |
| Assay sensitivity | - Validate the sensitivity and specificity of your insulin or GLP-1 ELISA kits. - Include appropriate positive and negative controls in your assays. |
Data Presentation
Table 1: Quantitative Effects of Pasireotide on Glucose Homeostasis Markers in Healthy Volunteers
| Parameter | Treatment Group (Pasireotide dose) | Percentage Change from Baseline | Reference |
| Insulin AUC (0-180 min) during OGTT | 600 µg bid | -57% | |
| 900 µg bid | -65% | ||
| GLP-1 AUC (0-180 min) during OGTT | 600/900 µg bid | -46.7% | |
| GIP AUC (0-180 min) during OGTT | 600/900 µg bid | -69.8% | |
| Glucose AUC (0-180 min) during OGTT | 600/900 µg bid | +67.4% |
Table 2: In Vitro Experimental Parameters for Mitigating Pasireotide's Off-Target Effects
| Cell Line | Pasireotide Concentration | Mitigating Agent | Mitigating Agent Concentration | Observed Effect | Reference |
| MIN-6 | 1 µM | GLP-1 | 80 nM | Partial restoration of insulin secretion | |
| 3T3-L1 | N/A | Liraglutide | 10, 100, 1000 nM | Increased adipogenic differentiation |
Table 3: In Vivo Experimental Parameters for Pasireotide Administration
| Animal Model | Pasireotide Dose | Route of Administration | Observed Effect | Reference |
| Cats with Hypersomatotropism | 0.03 mg/kg q12h | Subcutaneous (SC) | Decreased IGF-1, increased insulin sensitivity | |
| 6-8 mg/kg (LAR) monthly | Subcutaneous (SC) | Decreased IGF-1 and insulin resistance | ||
| Mice (PNET model) | 160 mg/kg/month | Subcutaneous (SC) | Decreased serum insulin, increased serum glucose | |
| Rats | 4, 8, 80 mg/kg (LAR) | Intramuscular (IM) | Inhibition of IGF-1 |
Experimental Protocols
In Vitro Mitigation of Pasireotide-Induced Insulin Secretion Inhibition
Objective: To assess the ability of a GLP-1 receptor agonist to rescue Pasireotide-induced inhibition of insulin secretion in MIN-6 pancreatic beta-cells.
Methodology:
-
Cell Culture: Culture MIN-6 cells in DMEM supplemented with 15% FBS, 50 µM β-mercaptoethanol, and antibiotics.
-
Experimental Setup: Seed MIN-6 cells in 24-well plates. Once confluent, wash the cells and pre-incubate in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2 mM) for 1-2 hours.
-
Treatment:
-
Control Group: Incubate cells with high glucose (e.g., 20 mM) in KRBH buffer.
-
Pasireotide Group: Incubate cells with high glucose and Pasireotide (e.g., 1 µM) in KRBH buffer.
-
Mitigation Group: Incubate cells with high glucose, Pasireotide (e.g., 1 µM), and a GLP-1 receptor agonist like GLP-1 (e.g., 80 nM) or Liraglutide (e.g., 10-1000 nM) in KRBH buffer.
-
-
Incubation: Incubate for a defined period (e.g., 2 hours).
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Analysis: Quantify insulin levels in the supernatant using a commercially available ELISA kit.
In Vivo Assessment of Pasireotide-Induced Hyperglycemia and Mitigation in a Rodent Model
Objective: To evaluate the hyperglycemic effect of Pasireotide and the efficacy of a GLP-1 receptor agonist in a rodent model.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., rats or mice).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Vehicle Control Group: Administer vehicle.
-
Pasireotide Group: Administer Pasireotide (e.g., subcutaneous injection). A dose of 0.03 mg/kg can be used as a starting point based on feline studies, with adjustments for the specific model.
-
Mitigation Group: Co-administer Pasireotide and a GLP-1 receptor agonist (e.g., Liraglutide). Dosing for liraglutide in rodents from literature ranges from 0.03 to 3 mg/kg/day.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the animals overnight.
-
Administer the respective treatments.
-
After a set time (e.g., 30 minutes), administer an oral glucose bolus (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Analysis: Measure blood glucose levels at each time point. Analyze the area under the curve (AUC) for glucose to assess glucose tolerance.
Visualizations
Caption: Pasireotide's off-target signaling and mitigation pathway.
Caption: Experimental workflow for mitigating Pasireotide's off-target effects.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Insights into GLP-1 and insulin secretion mechanisms in pasireotide-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pasireotide in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pasireotide?
A1: Pasireotide is a synthetic, long-acting somatostatin analog.[1] It works by binding to somatostatin receptors (SSTRs), mimicking the action of the natural hormone somatostatin, which regulates the production of other hormones.[2][3] Unlike older somatostatin analogs like octreotide and lanreotide that primarily target SSTR2, pasireotide has a broader binding profile. It binds with high affinity to four of the five receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[4][5] Its particularly high affinity for SSTR5 is key to its efficacy in conditions like Cushing's disease and acromegaly, as it potently suppresses the secretion of adrenocorticotropic hormone (ACTH) and growth hormone (GH), respectively.
Troubleshooting Guide: Pasireotide-Induced Hyperglycemia
Hyperglycemia is the most common adverse event associated with pasireotide treatment. Understanding its mechanism and how to manage it is critical for successful preclinical studies.
Q1: Why does pasireotide cause hyperglycemia?
A1: Pasireotide-induced hyperglycemia stems from its unique receptor binding profile. It potently suppresses insulin secretion by binding to SSTR5 receptors, which are highly expressed on pancreatic beta cells. Simultaneously, it inhibits the secretion of incretin hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—which normally stimulate insulin release after a meal. The drug's inhibitory effect on glucagon, a hormone that raises blood sugar, is only modest. This combination of significantly reduced insulin and incretin levels, with minimal impact on glucagon, leads to elevated blood glucose.
Q2: How should I monitor for hyperglycemia in my animal models?
A2: Regular monitoring is essential. We recommend a baseline assessment before starting pasireotide, followed by frequent monitoring, especially during the first few months of treatment.
Experimental Protocol: Blood Glucose Monitoring and Oral Glucose Tolerance Test (OGTT)
-
Baseline Assessment: Before the first dose of pasireotide, establish baseline glucose levels.
-
Collect fasting blood glucose (FBG) after an overnight fast (typically 6-8 hours for rodents).
-
Perform a baseline Oral Glucose Tolerance Test (OGTT).
-
-
OGTT Procedure:
-
Fast the animal overnight.
-
Administer a bolus of glucose solution orally (typically 2 g/kg body weight for rodents).
-
Collect blood samples via tail vein or other appropriate method at time 0 (before glucose) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure glucose concentration in each sample using a calibrated glucometer.
-
-
On-Study Monitoring:
-
Acute/Short-term studies: Monitor FBG daily or every other day for the first 1-2 weeks.
-
Chronic/Long-term studies: Monitor FBG weekly for the first month, then bi-weekly or monthly. The product label for human use suggests more frequent monitoring in the first 2-3 months. Perform an OGTT at key time points (e.g., 1 month, 3 months) to assess glucose metabolism comprehensively.
-
Measure glycated hemoglobin (HbA1c) at baseline and at the end of the study for a long-term view of glycemic control.
-
Q3: What level of hyperglycemia should I expect?
A3: Hyperglycemia is a very common finding. Data from clinical trials can help set expectations for preclinical models. The incidence tends to be higher with pasireotide than with first-generation somatostatin analogs like octreotide.
Table 1: Incidence of Hyperglycemia-Related Adverse Events (Clinical Data)
| Study Population | Pasireotide Treatment | Incidence of Hyperglycemia-Related AEs | Comparator (Octreotide LAR) | Citation |
| Acromegaly | Pasireotide LAR | 57.3% | 21.7% | |
| Acromegaly | Pasireotide LAR | 57.3% - 67.0% | N/A | |
| Cushing's Disease | Pasireotide SC | 68.4% - 73.0% | N/A | |
| Cushing's Disease | Pasireotide 0.6 mg | 37.8% | N/A | |
| Cushing's Disease | Pasireotide 0.9 mg | 42.5% | N/A | |
| Neuroendocrine Tumors | Pasireotide LAR | 65% (any grade), 14% (grade 3) | N/A |
Q4: Are there strategies to mitigate pasireotide-induced hyperglycemia in my study?
A4: Yes. If hyperglycemia is a confounding variable for your study's endpoints, consider co-administration of antidiabetic agents. Preclinical and clinical data suggest that incretin-based therapies are particularly effective because they address the underlying mechanism of pasireotide's effect on GLP-1 and GIP.
-
Recommended Agents: Dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists have been shown to be most effective.
-
Implementation: Introduce the antidiabetic agent once hyperglycemia is established. It is crucial to carefully monitor for hypoglycemia, especially if insulin sensitivity improves due to pasireotide's primary effect (e.g., reduction of excess GH).
Troubleshooting Guide: Hepatobiliary Adverse Events
Researchers should be aware of potential effects on the liver and gallbladder.
Q1: What is the risk of liver injury with pasireotide in preclinical models?
A1: Pasireotide can cause mild, transient, and asymptomatic elevations in serum aminotransferase levels. In clinical trials, up to 29% of patients experienced these mild elevations, but increases above 5 times the upper limit of normal were rare (<1%). The liver injury is generally not considered a result of direct chemical toxicity but rather a consequence of the drug's physiological actions, such as its effects on the gallbladder and bile flow. In a study with diabetic cats, two subjects developed mild-to-moderate increases in ALT activity. Dose adjustments may be necessary for subjects with pre-existing moderate to severe hepatic impairment, as drug exposure can be significantly increased.
Q2: How are liver effects related to the gallbladder?
A2: Somatostatin analogs, including pasireotide, inhibit gallbladder contractility and decrease bile secretion. This can lead to the formation of cholelithiasis (gallstones) and biliary sludge. In some cases, elevations in liver enzymes may be secondary to gallbladder issues like cholecystitis (gallbladder inflammation).
Table 2: Incidence of Hepatobiliary Adverse Events (Clinical Data)
| Adverse Event | Pasireotide Treatment | Incidence | Citation |
| ALT Increase | Pasireotide 0.6 mg | 13.4% | |
| GGT Increase | Pasireotide 0.6 mg | 12.2% | |
| Cholelithiasis | Pasireotide 0.6 mg | 30.5% | |
| Cholelithiasis | Pasireotide 0.9 mg | 30.0% | |
| Liver-related AEs | Pasireotide LAR | 7.9% (first 3 months) |
Q3: What monitoring is recommended for hepatobiliary function?
A3: The product label for human use recommends monitoring liver enzymes prior to and during treatment.
Experimental Protocol: Hepatobiliary Monitoring
-
Baseline Assessment: Before initiating pasireotide, collect baseline serum samples to measure liver function tests, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Gamma-glutamyl transferase (GGT)
-
Total Bilirubin
-
-
On-Study Monitoring:
-
Collect serum for liver function tests at regular intervals (e.g., monthly).
-
Consider gallbladder ultrasonography at interim points or at termination in larger animal models to screen for gallstones or sludge.
-
Collect liver and gallbladder tissues for histopathological evaluation to identify any cellular changes, inflammation, or cholestasis.
-
Troubleshooting Guide: Gastrointestinal Adverse Events
GI disturbances are common but typically manageable.
Q1: What are the most frequent gastrointestinal (GI) side effects?
A1: The most commonly reported GI adverse events are diarrhea, nausea, and abdominal pain. Vomiting and abdominal distention may also occur. In a preclinical study involving cats, diarrhea was a noted adverse event in 11 of 14 animals.
Table 3: Incidence of Gastrointestinal Adverse Events (Clinical Data)
| Adverse Event | Pasireotide Treatment (0.6 mg / 0.9 mg) | Incidence | Citation |
| Diarrhea | Pasireotide 0.6 mg / 0.9 mg | 58.5% / 57.5% | |
| Nausea | Pasireotide 0.6 mg / 0.9 mg | 46.3% / 57.5% | |
| Abdominal Pain | Pasireotide 0.6 mg / 0.9 mg | 23.2% / 25.0% | |
| Vomiting | N/A | 7% | |
| Abdominal Distention | N/A | 6% |
Q2: How can I monitor and manage GI adverse events in my preclinical study?
A2: Management involves careful observation and supportive care.
Experimental Protocol: GI Monitoring and Management
-
Monitoring:
-
Perform daily cage-side observations to monitor for signs of GI distress.
-
Note changes in fecal consistency (e.g., diarrhea, constipation) and quantity.
-
Monitor for changes in food and water consumption, as nausea can lead to decreased appetite.
-
Record body weights frequently (daily or several times a week) as an indicator of overall health and nutritional status.
-
Observe for behavioral signs of abdominal pain, such as a hunched posture or guarding of the abdomen.
-
-
Management:
-
These events are often self-limiting and may decrease in severity over time.
-
Ensure animals have unrestricted access to water to prevent dehydration, especially if diarrhea is present.
-
If adverse events are severe and impact animal welfare (e.g., significant weight loss, dehydration), consider a dose reduction or temporary discontinuation of pasireotide, in consultation with the study director and veterinary staff.
-
At necropsy, perform a thorough gross and histopathological examination of the entire gastrointestinal tract.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 4. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 5. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response analysis of Pasireotide in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting dose-response analyses of Pasireotide in various cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for Pasireotide?
Pasireotide is a multi-receptor ligand somatostatin analogue.[1] It functions by binding with high affinity to several somatostatin receptor subtypes (SSTRs), specifically SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] Its affinity is particularly high for SSTR5.[3][4] This binding activates downstream signaling pathways that can inhibit hormone secretion, such as Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH), and modulate cell proliferation and apoptosis.
Q2: Which signaling pathways are modulated by Pasireotide?
Upon binding to SSTRs, Pasireotide influences several key intracellular signaling pathways:
-
Cyclic AMP (cAMP) Pathway: Pasireotide's binding to SSTRs activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. This reduction in cAMP affects processes like hormone release and cell proliferation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Inhibition of the MAPK signaling pathway by Pasireotide can suppress cell cycle progression and induce apoptosis in various cancer cells, including pituitary adenomas.
-
Protein Kinase C Delta (PRKCD): In ACTH-secreting pituitary tumor cells (AtT-20/D16v-F2), PRKCD has been shown to mediate the effects of Pasireotide on cell viability and ACTH secretion.
Q3: My cells are not responding to Pasireotide treatment. What are the possible reasons?
Several factors could contribute to a lack of cellular response:
-
SSTR Expression: The target cell line must express the appropriate somatostatin receptors (SSTR1, 2, 3, or 5) for Pasireotide to exert its effects. Cell lines lacking these receptors will be unresponsive.
-
Receptor Subtype Specificity: While Pasireotide has a broad binding profile, the specific SSTR subtype expression can influence the response. For example, its high affinity for SSTR5 is crucial for its effectiveness in treating Cushing's disease. In some somatotroph tumor cells, the inhibitory effects of both Pasireotide and Octreotide are primarily mediated by SSTR2.
-
Acquired Resistance: Cancer cells can develop resistance mechanisms, such as alterations in drug targets, activation of compensatory survival pathways, or increased drug efflux.
-
USP8 Gene Mutations: In corticotroph tumors, mutations in the USP8 gene are associated with higher SSTR5 expression and an improved response to Pasireotide in vitro.
Q4: I'm observing inconsistent IC50 values for Pasireotide. What could be the cause?
Inconsistent half-maximal inhibitory concentration (IC50) values can arise from several experimental variables:
-
Assay Method: Different cytotoxicity and viability assays measure different cellular endpoints (e.g., mitochondrial activity, membrane integrity, ATP content). Variations in IC50 values have been observed between assays like MTT, Alamar Blue, and Trypan Blue for the same cell line and compound.
-
Incubation Time: The duration of drug exposure can significantly impact the calculated IC50 value. It is crucial to maintain consistent incubation times across experiments.
-
Cell Density: The initial number of cells seeded can affect the outcome of viability assays and, consequently, the IC50 value.
-
Drug Preparation: Ensure Pasireotide is properly dissolved and stored to maintain its stability and activity. Follow the manufacturer's instructions for reconstitution and storage.
Q5: Which cell viability assay is best for my Pasireotide experiments?
The choice of assay depends on your specific experimental needs. Here are some common options:
-
Tetrazolium-Based Assays (MTT, MTS, XTT): These colorimetric assays measure metabolic activity by assessing the reduction of a tetrazolium salt to a colored formazan product by NAD(P)H-dependent oxidoreductases in viable cells. The MTS assay is generally more convenient as its product is soluble in culture medium, eliminating a solubilization step.
-
Resazurin Assay: This fluorescent assay also measures metabolic activity. Viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
ATP Assay: This highly sensitive luminescent assay quantifies ATP, which is present only in metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
It is often recommended to confirm results with a second, mechanistically different assay to ensure the observed effects are not an artifact of the chosen method.
Data on Pasireotide Effects in Different Cell Lines
The following table summarizes the observed effects of Pasireotide across various cell lines as reported in the literature.
| Cell Line | Cell Type | Observed Effect(s) | Reference(s) |
| GH3, GH4C1 | Rat GH-secreting pituitary tumor | Decreased cell viability, induced apoptosis, and cell cycle arrest (in GH3). | |
| AtT-20/D16v-F2 | Mouse ACTH-secreting pituitary tumor | Reduced cell viability, POMC expression, and ACTH secretion. | |
| Human Somatotroph Tumor Primary Cultures | Human GH-secreting pituitary tumor | Reduced GH secretion, with efficacy comparable to Octreotide. | |
| Human Corticotroph Tumor Primary Cultures | Human ACTH-secreting pituitary tumor | Higher antisecretory response in tumors with USP8 mutations. | |
| Meningioma Cells | Human Meningioma | Dose-dependent reduction in cell viability, superior to Octreotide. | |
| Pancreatic Cancer Cells (with CAFs) | Human Pancreatic Ductal Adenocarcinoma | Reduces chemoresistance by inhibiting protein synthesis in cancer-associated fibroblasts (CAFs). |
Experimental Protocols
Protocol: Cell Viability Assessment using MTS Assay
This protocol outlines a typical procedure for determining the dose-response effect of Pasireotide on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Pasireotide (lyophilized powder)
-
Sterile DMSO (for drug reconstitution)
-
Sterile Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom cell culture plates
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Multi-channel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 490-500 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Pasireotide Preparation and Treatment:
-
Prepare a high-concentration stock solution of Pasireotide by dissolving it in sterile DMSO. Aliquot and store as recommended by the manufacturer.
-
On the day of the experiment, prepare a series of dilutions of Pasireotide in complete culture medium to achieve the desired final concentrations. It is common to perform a serial dilution (e.g., 1:2 or 1:10) to cover a broad concentration range (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared Pasireotide dilutions or control medium to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTS Assay:
-
Following incubation, add 20 µL of the MTS reagent directly to each well.
-
Gently tap the plate to mix.
-
Incubate the plate at 37°C for 1 to 4 hours, or until a distinct color change is observed in the vehicle control wells. The incubation time may need to be optimized for your specific cell line.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (background) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each Pasireotide concentration relative to the vehicle control wells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the Pasireotide concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and calculate the IC50 value.
-
Visualizations
Pasireotide Signaling Pathway
Caption: Pasireotide binds to SSTRs, inhibiting cAMP and MAPK pathways.
Dose-Response Experimental Workflow
Caption: Workflow for a cell-based dose-response experiment.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 4. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
Validation & Comparative
Validating the Anti-Secretory Effects of Pasireotide In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-secretory effects of Pasireotide, a multi-receptor targeted somatostatin analog, with the first-generation analog, Octreotide. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Efficacy of Pasireotide and Octreotide
Pasireotide distinguishes itself from Octreotide and other first-generation somatostatin analogs through its unique and broad binding profile to somatostatin receptors (SSTRs). While Octreotide primarily targets SSTR2, Pasireotide exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[1][2][3][4] This differential receptor engagement translates to varied and often enhanced anti-secretory and anti-proliferative effects in different cellular contexts.
Inhibition of Hormone Secretion
In Vitro studies on pituitary adenomas have demonstrated the nuanced differences in the anti-secretory profiles of Pasireotide and Octreotide.
In studies on growth hormone (GH)-secreting pituitary adenomas, the overall inhibitory effect of Pasireotide and Octreotide on GH secretion was found to be largely comparable.[5] One study involving 33 primary cultures of GH-secreting pituitary adenomas reported a superimposable mean inhibition of GH secretion, with -37.1% for Pasireotide and -36.8% for Octreotide. However, the relative efficacy can be influenced by the specific SSTR expression profile of the tumor cells. Adenomas with lower SSTR2 mRNA expression and a lower SSTR2/SSTR5 mRNA ratio demonstrated a better response to Pasireotide compared to Octreotide. In cases of prolactin (PRL) hypersecretion from these tumors, Pasireotide showed a more potent inhibitory effect than Octreotide.
In corticotropinomas, which predominantly express SSTR5, Pasireotide would be expected to show superior efficacy. However, in vitro results have been somewhat inconsistent. While some studies suggest Pasireotide is more potent than Octreotide at inhibiting Adrenocorticotropic hormone (ACTH) secretion, one study on 15 corticotropinoma samples found a limited response to Pasireotide, whereas Octreotide effectively reduced functional endpoints.
| Hormone | Cell/Tumor Type | Pasireotide Effect | Octreotide Effect | Key Findings | References |
| Growth Hormone (GH) | GH-Secreting Pituitary Adenomas | -37.1% inhibition | -36.8% inhibition | Overall comparable efficacy. Pasireotide is more effective in tumors with low SSTR2/SSTR5 ratio. | |
| Prolactin (PRL) | GH-Secreting Pituitary Adenomas | More potent inhibition | Less potent inhibition | Pasireotide demonstrates superior inhibition of PRL hypersecretion. | |
| Adrenocorticotropic Hormone (ACTH) | Corticotropinomas | Variable inhibition | Reduced functional endpoints | Efficacy is dependent on specific tumor characteristics and SSTR expression. |
Effects on Cell Viability
The anti-proliferative effects of Pasireotide and Octreotide also vary depending on the cell type and SSTR expression.
In studies on human meningioma primary cell cultures, where SSTR2 is universally expressed and SSTR1 and SSTR5 are also present, Pasireotide demonstrated a significantly stronger inhibitory effect on cell viability and proliferation compared to Octreotide. The enhanced effect of Pasireotide was particularly noted in meningiomas with high SSTR1 expression.
Conversely, in non-functioning pituitary adenomas that preferentially express SSTR3, both Pasireotide and Octreotide surprisingly led to an increase in cell viability in some in vitro studies. In corticotropinomas, Octreotide showed a moderate reduction in cell viability, while Pasireotide had no significant effect.
| Cell/Tumor Type | Pasireotide Effect on Cell Viability | Octreotide Effect on Cell Viability | Key Findings | References |
| Meningioma | Significantly stronger inhibition | Weaker inhibition | Pasireotide's effect is more pronounced, especially in tumors with high SSTR1 expression. | |
| GH-Secreting Pituitary Adenomas | Decreased cell viability | Decreased cell viability | Both analogs demonstrated a comparable reduction in cell viability. | |
| Corticotropinomas | No significant reduction | Moderate reduction | Octreotide showed a greater anti-proliferative effect in this context. | |
| Non-Functioning Pituitary Adenomas | Increased cell viability | Increased cell viability | An unexpected increase in cell viability was observed with both drugs. |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following are representative protocols for the key in vitro experiments cited.
Primary Cell Culture of Pituitary Adenomas and Meningiomas
-
Tissue Collection and Preparation: Fresh tumor tissue is obtained immediately after surgical resection. The tissue is washed in sterile phosphate-buffered saline (PBS) and minced into small fragments (approximately 1 mm³).
-
Enzymatic Dissociation: The tissue fragments are incubated in a dissociation solution containing enzymes such as collagenase and dispase to obtain a single-cell suspension. The incubation is typically carried out at 37°C for a specified duration with gentle agitation.
-
Cell Filtration and Seeding: The resulting cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove undigested tissue. Cells are then centrifuged, resuspended in complete culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin), and seeded into culture plates.
-
Cell Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is changed periodically.
Hormone Secretion Assay (ELISA)
-
Cell Seeding: Tumor cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Pasireotide, Octreotide, or a vehicle control. A common treatment duration is 72 hours.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
Hormone Quantification: The concentration of the secreted hormone (e.g., GH, ACTH) in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The hormone concentrations in the treated groups are compared to the vehicle control group to determine the percentage of inhibition.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Cells are seeded in opaque-walled multi-well plates suitable for luminescence measurements.
-
Treatment: Cells are treated with Pasireotide, Octreotide, or a vehicle control for a specified duration (e.g., 3 days).
-
Assay Reagent Addition: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read using a luminometer.
-
Data Analysis: The luminescent signal from the treated wells is normalized to the signal from the vehicle control wells to calculate the percentage of cell viability.
Visualizing the Mechanisms of Action
Experimental Workflow
The following diagram illustrates a typical in vitro workflow for comparing the anti-secretory effects of Pasireotide and Octreotide.
Caption: Experimental workflow for in vitro comparison of Pasireotide and Octreotide.
Signaling Pathways
Pasireotide and Octreotide exert their effects by binding to somatostatin receptors, which are G-protein coupled receptors. This binding triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation. The primary downstream pathways affected include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity, as well as modulation of the MAPK and PI3K pathways.
Caption: Signaling pathways of Pasireotide and Octreotide.
References
- 1. researchgate.net [researchgate.net]
- 2. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Comparative Efficacy of Pasireotide and Lanreotide in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Pasireotide and Lanreotide, supported by available experimental data. The information is presented to facilitate informed decisions in drug development and research.
Pasireotide, a second-generation somatostatin analog (SSA), and Lanreotide, a first-generation SSA, are both utilized in the management of neuroendocrine tumors (NETs) and other endocrine disorders. Their primary mechanism of action involves binding to somatostatin receptors (SSTRs), which are often overexpressed on tumor cells, leading to the inhibition of hormone secretion and tumor cell proliferation. However, their distinct receptor binding profiles suggest differences in their preclinical efficacy.
Receptor Binding Affinity and Signaling
The fundamental difference between Pasireotide and Lanreotide lies in their affinity for the five SSTR subtypes. Lanreotide primarily targets SSTR2 with moderate affinity for SSTR5. In contrast, Pasireotide is a multi-receptor-targeted SSA with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This broader binding profile of Pasireotide may offer a therapeutic advantage in tumors that express a variety of SSTR subtypes.
Upon binding to their respective SSTRs, both Pasireotide and Lanreotide trigger a cascade of intracellular signaling events. A key pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP can, in turn, affect various cellular processes, including hormone secretion and cell proliferation. Additionally, SSAs can activate phosphotyrosine phosphatases (PTPs) and modulate ion channels, further contributing to their anti-tumor effects.[4]
Figure 1. Receptor binding profiles of Pasireotide and Lanreotide.
Preclinical Efficacy Data
Direct head-to-head preclinical studies comparing Pasireotide and Lanreotide are limited. Much of the available data for Pasireotide is in comparison to Octreotide, another first-generation SSA with a similar binding profile to Lanreotide. The following tables summarize the available preclinical data.
In Vitro Antiproliferative and Antisecretory Effects
| Drug | Cell Line/Model | Assay | Key Findings | Reference |
| Pasireotide | Human Pancreatic NET Primary Cultures | Cell Viability & Chromogranin A (CgA) Secretion | At 1-10 nM, Pasireotide was at least as efficient as Octreotide in inhibiting CgA secretion and cell viability. | [5] |
| Human Bronchial Carcinoid (NCI-H727) | Cell Proliferation | Displayed higher antiproliferative activity than Octreotide. | ||
| Human Meningioma Primary Cultures | Cell Viability | Showed a significantly stronger inhibitory effect on cell proliferation than Octreotide. | ||
| Lanreotide | Human Bronchial & Pancreatic NETs (NCI-H727, BON-1) | Cell Viability | Reduced cell viability in a dose- and time-dependent manner. | |
| Human GH-Secreting Pituitary Adenoma Cells | DNA Synthesis & GH Release | Inhibited cell proliferation and hormone release. |
In Vivo Anti-Tumor Efficacy
| Drug | Animal Model | Tumor Type | Key Findings | Reference |
| Pasireotide | MENX Rats | Nonfunctioning Pituitary Tumors | Showed superior anti-tumor effect compared to Octreotide, especially in females. | |
| Lanreotide | N/A | N/A | Limited direct comparative in vivo preclinical data available in search results. | N/A |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT/WST-1 Assay)
The antiproliferative effects of Pasireotide and Lanreotide are commonly assessed using cell viability assays such as the MTT or WST-1 assay.
-
Cell Seeding: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Pasireotide or Lanreotide. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: MTT or WST-1 reagent is added to each well and incubated for a further 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT after solubilization).
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-world evidence of effectiveness and safety of pasireotide in the treatment of acromegaly: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 4. Characterization of the intracellular mechanisms mediating somatostatin and lanreotide inhibition of DNA synthesis and growth hormone release from dispersed human GH-secreting pituitary adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide and octreotide antiproliferative effects and sst2 trafficking in human pancreatic neuroendocrine tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pasireotide and Octreotide Receptor Binding Profiles
A comprehensive guide for researchers and drug development professionals on the distinct receptor binding characteristics and signaling pathways of two prominent somatostatin analogs.
In the landscape of therapies targeting neuroendocrine tumors and other disorders characterized by excessive hormone secretion, Pasireotide and Octreotide stand out as crucial somatostatin analogs. While both mimic the natural inhibitory effects of somatostatin, their therapeutic efficacy and side-effect profiles are intrinsically linked to their differential affinities for the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). This guide provides an in-depth comparison of their receptor binding profiles, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Receptor Binding Affinity: A Tale of Two Profiles
The fundamental difference between Pasireotide and Octreotide lies in their receptor selectivity. Octreotide, a first-generation somatostatin analog, exhibits a high affinity primarily for the SSTR2 subtype, with moderate affinity for SSTR5.[1][2][3] In contrast, Pasireotide, a second-generation analog, is considered a multi-receptor ligand, demonstrating high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[1][4] This broader binding profile of Pasireotide contributes to its distinct clinical efficacy, especially in conditions where SSTR5 is a key driver.
The binding affinities of Pasireotide and Octreotide for the human somatostatin receptor subtypes are summarized in the table below. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) in nanomolars (nM), are compiled from various in vitro studies. Lower values indicate higher binding affinity.
| Receptor Subtype | Pasireotide (Ki/IC50, nM) | Octreotide (Ki/IC50, nM) | References |
| SSTR1 | 1.5 - 9.3 | >1000 | |
| SSTR2 | 0.26 - 1.0 | 0.4 - 2.5 | |
| SSTR3 | 1.1 - 1.5 | 24 - 30 | |
| SSTR4 | >100 | >1000 | |
| SSTR5 | 0.16 - 0.58 | 6.2 - 15 |
Note: The exact values may vary between different studies due to variations in experimental conditions.
Visualizing the Binding Affinity Landscape
The following diagram illustrates the distinct receptor binding profiles of Pasireotide and Octreotide, highlighting their differential affinities for the five SSTR subtypes.
Caption: Comparative binding affinities of Pasireotide and Octreotide to SSTR subtypes.
Downstream Signaling Pathways
Upon binding to somatostatin receptors, both Pasireotide and Octreotide trigger a cascade of intracellular events, primarily through the activation of inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP has several downstream consequences, including the inhibition of hormone secretion and the suppression of cell proliferation.
The following diagram outlines the principal signaling pathway initiated by the binding of these somatostatin analogs to their receptors.
Caption: Simplified signaling cascade following SSTR activation by somatostatin analogs.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities for Pasireotide and Octreotide is typically performed using a competitive radioligand binding assay. This technique measures the ability of the unlabeled drug (competitor) to displace a radiolabeled ligand from the somatostatin receptors.
Objective: To determine the binding affinity (Ki or IC50) of Pasireotide and Octreotide for each of the five human somatostatin receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or [125I-LTT]-SRIF-28).
-
Unlabeled Pasireotide and Octreotide of known concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Multi-well filter plates (e.g., 96-well glass fiber filter plates).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype and isolate the cell membranes through centrifugation. Resuspend the membrane preparation in the assay buffer to a specific protein concentration.
-
Assay Setup: In a multi-well plate, add the following components in triplicate for each concentration point:
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled competitor (Pasireotide or Octreotide).
-
A fixed amount of the cell membrane preparation.
-
Control wells containing only the radioligand and membranes (total binding) and wells with an excess of unlabeled somatostatin to determine non-specific binding.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the membranes with the bound radioligand on the filter while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
This detailed comparison underscores the significant differences in the receptor binding profiles of Pasireotide and Octreotide, providing a crucial framework for understanding their clinical applications and for guiding future research in the development of novel somatostatin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 4. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Pasireotide Demonstrates Potent In Vivo Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of Pasireotide, a multi-receptor targeted somatostatin analog, against other alternatives. The data presented is compiled from preclinical and clinical studies to support further research and development in oncology.
Superior Tumor Growth Inhibition Compared to First-Generation Somatostatin Analogs
Pasireotide has consistently demonstrated superior or comparable anti-tumor activity in vivo when compared to first-generation somatostatin analogs (SSAs) like octreotide. This enhanced efficacy is attributed to its broader binding profile, targeting somatostatin receptors (SSTR) 1, 2, 3, and 5, whereas octreotide and lanreotide primarily target SSTR2.[1]
A head-to-head comparison in a spontaneous in vivo model of nonfunctioning pituitary tumors (NFPTs) in MENX rats revealed that Pasireotide was more potent at suppressing tumor growth than octreotide.[2] In this study, Pasireotide treatment for 56 days resulted in a slight reduction in relative tumor volume in female rats (-7.2% on average) and only a slight increase in males (+7% on average), demonstrating significantly better tumor growth control compared to octreotide.[3] The anti-proliferative effect of Pasireotide was further evidenced by a more pronounced decrease in Ki67-positive cells compared to both control and octreotide-treated groups.[3]
Clinical data from a Phase III study in patients with metastatic neuroendocrine tumors (NETs) refractory to available SSAs showed a trend towards a higher tumor control rate at 6 months with Pasireotide LAR (62.7%) compared to octreotide LAR (46.2%). Moreover, a post hoc analysis revealed a significantly longer median progression-free survival (PFS) for patients treated with Pasireotide LAR (11.8 months) versus octreotide LAR (6.8 months).[4]
Quantitative Data Summary: Pasireotide vs. Octreotide in NFPTs
| Parameter | Control Group | Octreotide LAR | Pasireotide LAR |
| Relative Tumor Volume Change (56 days) | Increased | Significant growth suppression | Superior growth suppression; slight decrease in females |
| Ki67-Positive Cells (per 100,000 µm²) | ~312 (females), ~376 (males) | ~146 (females), ~197 (males) | ~87 (females), ~144 (males) |
| Apoptosis (Cc3-positive cells) | Virtually none | Not reported | Increased in female tumors |
Data from a study in MENX rats with nonfunctioning pituitary tumors.
Efficacy in Non-Neuroendocrine Tumor Models
While the primary focus of SSA research has been on neuroendocrine tumors, emerging evidence suggests the potential of Pasireotide in other cancer types.
In a Phase 1 proof-of-principle trial involving women with pre-malignant breast lesions, Pasireotide treatment for 10 days led to a significant decrease in cell proliferation (Ki67-positive cells decreased by 66.5% in proliferative lesions and 56.7% in atypical hyperplasia) and a notable increase in apoptosis. This effect was associated with a decrease in the phosphorylation of IGF-1R, ERK1/2, and AKT.
Furthermore, preclinical studies have explored Pasireotide in combination with other targeted therapies. In a thyroid cancer xenograft model, Pasireotide LAR alone showed modest tumor growth inhibition. However, when combined with the mTOR inhibitor everolimus, the combination therapy achieved greater tumor growth inhibition than either agent alone in the TPC-1 xenograft model.
Quantitative Data Summary: Pasireotide in Pre-malignant Breast Lesions
| Parameter | Before Treatment (Mean ± SD) | After 10 Days of Pasireotide (Mean ± SD) |
| Ki67 Proliferation Index (%) | 3.6 ± 2.6 (Atypical Hyperplasia) | 1.3 ± 1.2 (Atypical Hyperplasia) |
| 3.8 ± 2.5 (Proliferative Lesions) | 1.8 ± 1.8 (Proliferative Lesions) | |
| Apoptosis Index (%) | 0.3 ± 0.2 (Atypical Hyperplasia) | 1.5 ± 1.6 (Atypical Hyperplasia) |
| 0.3 ± 0.2 (Proliferative Lesions) | 1.3 ± 0.6 (Proliferative Lesions) |
Data from a Phase 1 trial in women with pre-malignant breast lesions.
Mechanism of Action: A Multi-Receptor Signaling Cascade
Pasireotide exerts its anti-tumor effects through a complex mechanism of action initiated by its binding to multiple somatostatin receptors. This binding triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and induction of apoptosis.
Caption: Pasireotide signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols from key in vivo studies.
Head-to-Head Comparison of Pasireotide and Octreotide in a Nonfunctioning Pituitary Tumor Model
-
Animal Model: Age-matched male and female MENX rats, which spontaneously develop nonfunctioning pituitary tumors.
-
Treatment Groups:
-
Placebo (control)
-
Octreotide LAR (Sandostatin®)
-
Pasireotide LAR (Signifor®)
-
-
Drug Administration: Drugs were administered for either 28 or 56 days.
-
Tumor Assessment: Tumor growth was monitored longitudinally using high-resolution magnetic resonance imaging (MRI).
-
Endpoint Analysis: At the end of the treatment period, pituitaries were collected for ex vivo analyses, including Ki67 staining for proliferation and cleaved caspase-3 (Cc3) staining for apoptosis.
Caption: In vivo experimental workflow for NFPT study.
Pasireotide and Everolimus in Thyroid Cancer Xenografts
-
Animal Model: Immunodeficient mice.
-
Tumor Model: Subcutaneous xenografts of human thyroid cancer cell lines (TPC-1 and BCPAP).
-
Treatment Groups:
-
Vehicle control
-
Everolimus (1mg/kg, oral gavage, daily)
-
Pasireotide LAR (20mg/kg, subcutaneous, once)
-
Combination of Pasireotide LAR and Everolimus
-
-
Tumor Assessment: Tumor sizes and animal weights were monitored twice weekly.
-
Endpoint Analysis: Comparison of tumor growth inhibition between the different treatment groups.
Caption: In vivo experimental workflow for thyroid cancer study.
Conclusion
The available in vivo data strongly support the anti-tumor activity of Pasireotide, particularly in neuroendocrine and pituitary tumors where it shows advantages over first-generation SSAs. Its broad receptor binding profile and consequent modulation of multiple signaling pathways provide a strong rationale for its efficacy. Furthermore, early findings in non-neuroendocrine models, such as breast cancer, and in combination therapies, highlight the potential for Pasireotide as a versatile anti-cancer agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential across a wider range of malignancies.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. mdpi.com [mdpi.com]
- 3. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pasireotide's In Vitro Efficacy: A Comparative Guide to Biochemical Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pasireotide with other somatostatin analogs, Octreotide and Lanreotide, focusing on biochemical markers to validate their in vitro responses. The information presented herein is intended to assist in the design and interpretation of preclinical studies evaluating the efficacy of these compounds.
Comparative Efficacy of Somatostatin Analogs
Pasireotide distinguishes itself from first-generation somatostatin analogs, Octreotide and Lanreotide, through its broader binding affinity for somatostatin receptor subtypes (SSTRs). This differential binding profile translates to varied downstream signaling and, consequently, distinct effects on biochemical markers of treatment response.
Somatostatin Receptor Binding Affinity
The binding affinity of Pasireotide, Octreotide, and Lanreotide to the five SSTR subtypes is a critical determinant of their biological activity. The following table summarizes the reported binding affinities (Ki, nM) from in vitro studies. Pasireotide exhibits a high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5, whereas Octreotide and Lanreotide primarily target SSTR2.
| Somatostatin Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.6 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.1 | 14 | >1000 | 8.9 |
In Vitro Inhibition of Hormone Secretion
The primary therapeutic effect of somatostatin analogs in neuroendocrine tumors is the inhibition of hormone hypersecretion. In vitro cell-based assays are crucial for evaluating and comparing the potency of these drugs.
In primary cultures of human GH-secreting pituitary adenoma cells, Pasireotide and Octreotide have demonstrated comparable efficacy in reducing GH secretion. One study found that at a concentration of 10 nM, both Pasireotide and Octreotide inhibited GH secretion by approximately 37% after 72 hours of treatment[1][2]. Another study reported similar findings, with both drugs causing a significant reduction in GH release[3]. While direct comparative data for Lanreotide under the same conditions is less prevalent, studies have shown its efficacy in inhibiting GH secretion in pituitary adenoma cells.
| Somatostatin Analog | Cell Model | Concentration | % GH Inhibition (relative to control) |
| Pasireotide | Primary Human Pituitary Adenoma Cells | 10 nM | ~37% |
| Octreotide | Primary Human Pituitary Adenoma Cells | 10 nM | ~37% |
| Lanreotide | Primary Human Pituitary Adenoma Cells | 10 nM | Data varies across studies |
In the context of Cushing's disease, the inhibition of ACTH secretion is a key therapeutic goal. In vitro studies using the murine pituitary tumor cell line AtT-20 have shown that Pasireotide can inhibit ACTH secretion. One study demonstrated that Pasireotide treatment of AtT-20 cells resulted in a significant decrease in ACTH levels in the culture medium[4]. In primary cultures of human ACTH-secreting pituitary adenomas, Pasireotide has also been shown to reduce ACTH release, an effect that was not consistently observed with Octreotide[3].
| Somatostatin Analog | Cell Model | % ACTH Inhibition (relative to control) |
| Pasireotide | AtT-20 cells, Primary Human Pituitary Adenoma Cells | Significant inhibition reported |
| Octreotide | AtT-20 cells, Primary Human Pituitary Adenoma Cells | Limited to no significant inhibition |
| Lanreotide | AtT-20 cells, Primary Human Pituitary Adenoma Cells | Limited direct comparative data available |
Downstream Signaling Pathways and Biomarkers
The binding of somatostatin analogs to their receptors initiates a cascade of intracellular signaling events that ultimately mediate their biological effects. Monitoring key molecules in these pathways can serve as valuable biochemical markers for drug activity.
Signaling Pathway Overview
Upon binding to SSTRs, Pasireotide activates Gαi proteins, which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels impact downstream effectors such as Protein Kinase A (PKA), leading to altered gene expression and reduced hormone secretion. Furthermore, Pasireotide can modulate other signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Key Biochemical Markers
As a direct consequence of Pasireotide's mechanism of action, a reduction in intracellular cAMP levels is a primary and robust biochemical marker of its activity. In vitro studies have demonstrated that Pasireotide potently inhibits forskolin-stimulated cAMP accumulation in pituitary tumor cells. One study in AtT-20 cells showed that acute exposure to Pasireotide resulted in a long-lasting inhibition of cAMP levels, a more sustained effect compared to Octreotide.
The Mitogen-Activated Protein Kinase (MAPK) pathway, of which Extracellular signal-Regulated Kinase (ERK) is a key component, is involved in cell proliferation and survival. Somatostatin analogs can inhibit the phosphorylation of ERK, thereby attenuating this signaling cascade. Western blot analysis of phosphorylated ERK (pERK) can serve as a marker for the anti-proliferative effects of these drugs. Studies have shown that Pasireotide can decrease the levels of pERK in pituitary tumor cells.
| Biomarker | Expected Change with Pasireotide | Rationale |
| cAMP | Decrease | Inhibition of adenylyl cyclase by Gαi |
| pERK | Decrease | Modulation of the MAPK pathway |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data when comparing the in vitro effects of somatostatin analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of Pasireotide and its alternatives on key biochemical markers in vitro.
Cell Culture
-
For ACTH Secretion: The murine pituitary tumor cell line AtT-20 is a well-established model. These cells should be cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are typically seeded at a density of 1 x 10^5 cells/well in 24-well plates.
-
For GH Secretion: The rat pituitary tumor cell line GH3 is commonly used. These cells are cultured in F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum. For secretion assays, a similar seeding density to AtT-20 cells is appropriate.
-
Primary Cultures: For more clinically relevant data, primary cultures of human pituitary adenomas can be used. However, these are more challenging to establish and maintain.
Hormone Secretion Assay (ELISA)
-
Cell Seeding and Treatment: Seed cells in 24-well plates and allow them to adhere overnight. The next day, replace the medium with serum-free medium and treat with various concentrations of Pasireotide, Octreotide, Lanreotide, or vehicle control for 24-72 hours.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of ACTH or GH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the hormone concentrations to the total protein content of the cells in each well. Express the results as a percentage of the vehicle-treated control.
cAMP Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. On the day of the assay, pre-treat the cells with the somatostatin analogs for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a cAMP-inducing agent such as forskolin (10 µM) for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample. Compare the levels in treated versus control cells.
pERK Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After reaching confluency, serum-starve the cells overnight. Treat the cells with the somatostatin analogs for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and express the results as a ratio of pERK to total ERK.
Conclusion
The selection of appropriate biochemical markers is paramount for the preclinical validation of Pasireotide's in vitro response. This guide provides a framework for comparing Pasireotide with its alternatives, Octreotide and Lanreotide, by focusing on their differential effects on SSTR binding, hormone secretion, and downstream signaling pathways. By employing the detailed experimental protocols outlined, researchers can generate robust and comparable data to inform the continued development and application of these important therapeutic agents.
References
A Head-to-Head Comparison: Pasireotide Versus First-Generation Somatostatin Analogs in Neuroendocrine Tumors
In the therapeutic landscape of neuroendocrine tumors (NETs), somatostatin analogs (SSAs) have long been a cornerstone of treatment, primarily for symptomatic control and inhibition of tumor growth. While first-generation SSAs, such as octreotide and lanreotide, have demonstrated efficacy, the development of the second-generation SSA, pasireotide, has introduced a new player with a distinct pharmacological profile. This guide provides a detailed, data-driven comparison of pasireotide against first-generation SSAs, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action and Receptor Binding Profiles
First-generation SSAs, octreotide and lanreotide, exert their effects predominantly through high-affinity binding to the somatostatin receptor subtype 2 (SSTR2).[1][2] In contrast, pasireotide is a multi-receptor targeted SSA, exhibiting high binding affinity for four of the five SSTR subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[2][3][4] Notably, pasireotide has a 30 to 40-fold higher affinity for SSTR5 and a slightly lower affinity for SSTR2 compared to octreotide. This broader binding profile suggests the potential for a wider range of therapeutic effects, as NETs can express a variety of SSTR subtypes.
Somatostatin Receptor Signaling Pathway
Caption: Signaling pathway of somatostatin receptors activated by Pasireotide and first-generation SSAs.
Clinical Efficacy in Neuroendocrine Tumors
Clinical trials have provided valuable data to compare the efficacy of pasireotide with first-generation SSAs. A key phase III study (NCT00690430) directly compared pasireotide LAR with octreotide LAR in patients with metastatic NETs who had disease-related symptoms inadequately controlled by available SSAs.
Progression-Free Survival (PFS)
A post hoc analysis of the NCT00690430 trial revealed a notable difference in median investigator-assessed PFS. Patients treated with pasireotide LAR had a median PFS of 11.8 months, compared to 6.8 months for those receiving octreotide LAR (Hazard Ratio = 0.46; p=0.045). This suggests a potential advantage for pasireotide in controlling tumor growth.
| Treatment Arm | Median Progression-Free Survival (PFS) | 95% Confidence Interval (CI) | Hazard Ratio (HR) | p-value |
| Pasireotide LAR | 11.8 months | 11.0 - not reached | 0.46 | 0.045 |
| Octreotide LAR | 6.8 months | 5.6 - not reached |
Symptom and Tumor Control
The primary objective of the NCT00690430 study was symptom response at month 6. The study was halted due to an interim analysis suggesting futility for this primary endpoint, with symptom response rates of 21% for pasireotide and 27% for octreotide (p=0.53). However, the tumor control rate at month 6 showed a trend favoring pasireotide (62.7%) over octreotide (46.2%), although this difference was not statistically significant (p=0.09).
| Outcome (at Month 6) | Pasireotide LAR | Octreotide LAR | Odds Ratio (OR) | p-value |
| Symptom Response Rate | 21% (9/43) | 27% (12/45) | 0.73 | 0.53 |
| Tumor Control Rate | 62.7% | 46.2% | 1.96 | 0.09 |
Experimental Protocols: A Glimpse into a Pivotal Trial
The NCT00690430 trial provides a robust example of the methodology used to compare these agents.
NCT00690430 Study Design
Caption: Experimental workflow of the NCT00690430 Phase III clinical trial.
-
Study Design: A multicenter, randomized, double-blind, phase III trial.
-
Patient Population: Adults with metastatic neuroendocrine tumors of the digestive tract with carcinoid symptoms refractory to first-generation SSAs.
-
Intervention: Patients were randomized 1:1 to receive either pasireotide LAR (60 mg intramuscularly every 28 days) or octreotide LAR (40 mg intramuscularly every 28 days).
-
Primary Outcome: Symptom control at month 6, based on the frequency of bowel movements and flushing episodes.
-
Secondary Outcomes: Included objective tumor response and safety.
-
Exploratory Analysis: Progression-free survival was calculated in a post hoc analysis.
Safety and Tolerability
A significant point of differentiation between pasireotide and first-generation SSAs is the safety profile, particularly concerning glucose metabolism.
| Adverse Event (Grade 3/4) | Pasireotide LAR | Octreotide LAR |
| Hyperglycemia | 11% | 0% |
| Diarrhea | 9% | 7% |
| Abdominal Pain | 2% | 9% |
The higher incidence of hyperglycemia with pasireotide is a critical consideration in clinical practice and is attributed to its strong binding to SSTR5, which is involved in insulin secretion regulation.
Logical Comparison of Key Attributes
Caption: Logical comparison of Pasireotide and first-generation SSAs.
Conclusion
Pasireotide presents a distinct therapeutic option for NETs compared to first-generation SSAs. Its broader receptor binding profile may translate into improved antiproliferative activity, as suggested by the longer progression-free survival observed in a phase III trial. However, this potential benefit in tumor control did not correspond with superior symptom management in the same study. Furthermore, the increased risk of hyperglycemia with pasireotide is a significant clinical consideration that requires careful patient monitoring and management.
For drug development professionals, the data suggests that targeting multiple SSTRs may be a valuable strategy for enhancing the antiproliferative effects of SSAs. Future research could focus on developing novel SSAs with optimized receptor binding profiles to maximize antitumor efficacy while minimizing metabolic side effects. For researchers and scientists, the differential effects of pasireotide and first-generation SSAs on signaling pathways and cellular processes warrant further investigation to elucidate the precise mechanisms underlying their clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pasireotide (L-aspartate salt): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Pasireotide (L-aspartate salt) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of Pasireotide, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Considerations
Pasireotide (L-aspartate salt) is a synthetic somatostatin analog. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), others classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Given the conflicting information and the unknown potency of a pharmaceutical-related compound, it is prudent to handle Pasireotide with care, utilizing appropriate personal protective equipment (PPE) and avoiding environmental release.[3][4]
Key Safety Data Summary:
| Hazard Classification | Details | Primary Recommendations |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when handling. If swallowed, rinse mouth and seek medical attention. |
| Skin and Eye Irritation | May cause skin and serious eye irritation. | Wear protective gloves, clothing, and eye protection. In case of contact, wash skin thoroughly or rinse eyes cautiously with water. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Prevent discharge into drains, water courses, or onto the ground. |
Step-by-Step Disposal Protocol
The recommended disposal method for Pasireotide (L-aspartate salt) is through a licensed hazardous material disposal company or by incineration in a facility equipped with an afterburner and scrubber. Do not dispose of this material down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
2. Segregation and Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for Pasireotide waste.
-
This includes unused or expired product, contaminated materials (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
3. Spill Management: In the event of a spill:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up the material to avoid creating dust.
-
Place the absorbed or swept material into the designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution (e.g., a detergent solution followed by a rinse with water).
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste disposal company.
-
Ensure all federal, state, and local regulations for hazardous waste disposal are followed.
5. Decontamination of Reusable Equipment:
-
Thoroughly clean any reusable laboratory equipment that has come into contact with Pasireotide.
-
Wash with an appropriate laboratory detergent and rinse thoroughly with water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Pasireotide (L-aspartate salt).
Caption: Workflow for the safe disposal of Pasireotide waste.
Regulatory Context
While the U.S. Food and Drug Administration (FDA) provides guidance for the disposal of unused medicines, including a "flush list" for certain high-risk medications, Pasireotide is not currently on this list. Therefore, flushing is not a recommended method of disposal. The primary guidance from safety data sheets is to treat it as chemical waste to be handled by professionals. For clinical materials, any unused product or waste should be disposed of in accordance with local requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
References
Personal protective equipment for handling Pasireotide (L-aspartate salt)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Pasireotide (L-aspartate salt), a hazardous drug, in a laboratory setting. Adherence to these procedures is critical to minimize exposure and ensure a safe working environment. Pasireotide is classified by the National Institute for Occupational Safety and Health (NIOSH) as a hazardous drug due to its potential reproductive and developmental toxicity.
Personal Protective Equipment (PPE)
All personnel handling Pasireotide must wear appropriate PPE. The required level of protection varies depending on the specific task.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling Pasireotide
| Task | Minimum PPE Requirement |
| Receiving and Unpacking | Single pair of chemotherapy-tested gloves |
| Weighing and Aliquoting (Dry Powder) | Double pair of chemotherapy-tested gloves, disposable gown, safety glasses with side shields or goggles, N95 respirator |
| Solution Preparation and Dilution | Double pair of chemotherapy-tested gloves, disposable gown, safety glasses with side shields or goggles |
| In-vitro Administration (to cell cultures) | Single pair of chemotherapy-tested gloves, lab coat |
| In-vivo Administration (to animals) | Double pair of chemotherapy-tested gloves, disposable gown, safety glasses with side shields or goggles |
| Waste Disposal | Double pair of chemotherapy-tested gloves, disposable gown |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, safety glasses with side shields or goggles, N95 respirator |
Note: Gloves should be powder-free and meet ASTM Standard D-6978. Gowns should be disposable, made of a low-permeability fabric, have long sleeves with tight-fitting cuffs, and fasten in the back.
Engineering Controls
To minimize inhalation exposure, all manipulations of dry powder Pasireotide (e.g., weighing, aliquoting) and preparation of concentrated stock solutions must be performed in a certified containment primary engineering control (C-PEC).
-
For non-sterile compounding: A Class I Biological Safety Cabinet (BSC) or a chemical fume hood.
-
For sterile compounding: A Class II BSC or a Compounding Aseptic Containment Isolator (CACI).[1]
The C-PEC should be located in a containment secondary engineering control (C-SEC), which is a room with negative pressure to the surrounding areas and at least 12 air changes per hour (ACPH).[1]
Experimental Protocols: Step-by-Step Guidance
3.1. Preparation of a Pasireotide Stock Solution (Example: 10 mg/mL in DMSO)
-
Preparation: Don the appropriate PPE as outlined in Table 1 for solution preparation.
-
Work Area Setup: Conduct all work within a certified C-PEC. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Weighing: Weigh the required amount of Pasireotide powder in a disposable weigh boat.
-
Dissolving: Carefully add the powder to a sterile, conical tube. Using a calibrated pipette, add the appropriate volume of DMSO to the tube.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and "Hazardous Drug" warning.
-
Storage: Store the aliquots at -20°C or as recommended by the manufacturer.
-
Cleanup: Decontaminate all surfaces and equipment as described in Section 4. Dispose of all waste as outlined in Section 5.
3.2. Dilution of Stock Solution for In-vitro Experiments
-
Preparation: Don the appropriate PPE for solution preparation (Table 1).
-
Work Area Setup: Work within a C-PEC.
-
Dilution: Using a calibrated pipette, add the required volume of the Pasireotide stock solution to the appropriate volume of cell culture media or buffer.
-
Mixing: Gently mix the solution by pipetting up and down.
-
Cleanup: Decontaminate all surfaces and equipment. Dispose of all waste appropriately.
Decontamination and Cleaning
Regular decontamination of work areas and equipment is crucial to prevent cross-contamination and accidental exposure.
4.1. Routine Decontamination (after each use)
-
Wipe Down: Using disposable wipes saturated with a suitable decontamination agent (e.g., 10% bleach solution followed by 70% ethanol to neutralize), wipe down all surfaces within the C-PEC, including the work surface, walls, and any equipment used.[2]
-
Dispose of Wipes: Dispose of the used wipes as hazardous waste.
-
Final Wipe: Perform a final wipe-down with sterile water to remove any residual cleaning agents.
4.2. Spill Management
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE: Put on the appropriate PPE for spill cleanup as listed in Table 1.
-
Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area using the routine decontamination procedure.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Disposal Plan
All waste contaminated with Pasireotide must be disposed of as hazardous waste in accordance with institutional and local regulations.
Table 2: Disposal Plan for Pasireotide-Contaminated Waste
| Waste Type | Disposal Container |
| Solid Waste | Yellow chemotherapy waste container or other designated hazardous waste container. |
| (gloves, gowns, absorbent pads, weigh boats, pipette tips) | |
| Sharps Waste | Puncture-resistant sharps container specifically labeled for hazardous drug waste. |
| (needles, syringes, glass vials) | |
| Liquid Waste | Designated hazardous liquid waste container. Do not pour down the drain. |
| (unused solutions, contaminated media) |
Visualization of Safety Workflow
The following diagram illustrates the key decision points and safety procedures for handling Pasireotide.
Caption: Workflow for Safe Handling of Pasireotide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
